Nicotinuric Acid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSGKPYXQINNGF-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCC(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676067 | |
| Record name | N-[(~2~H_4_)Pyridine-3-carbonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216737-36-8 | |
| Record name | N-[(~2~H_4_)Pyridine-3-carbonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Nicotinuric Acid-d4 and its chemical structure
An In-Depth Technical Guide to Nicotinuric Acid-d4
Introduction
This compound is the deuterated, or labeled, form of nicotinuric acid.[1][2] Nicotinuric acid itself is a metabolite of nicotinic acid (also known as niacin or Vitamin B3).[3][4] In the fields of pharmacology, metabolomics, and drug development, stable isotope-labeled compounds like this compound are invaluable tools. They serve primarily as internal standards for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly to the endogenous analyte during sample extraction, chromatography, and ionization, leading to accurate and precise quantification.
Chemical Structure and Properties
This compound is structurally identical to nicotinuric acid, with the exception of four deuterium atoms replacing four hydrogen atoms on the pyridine ring of the nicotinic acid moiety. Its systematic name is N-[(3-Pyridinyl-d4)carbonyl]glycine.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1216737-36-8 | |
| Molecular Formula | C₈H₄D₄N₂O₃ | |
| Molecular Weight | 184.19 g/mol | |
| Alternate Names | N-[(3-Pyridinyl-d4)carbonyl]glycine |
Metabolic Pathway: Formation of Nicotinuric Acid
Nicotinic acid (Niacin) undergoes metabolism in the body through two primary pathways. One of these pathways involves the conjugation of nicotinic acid with the amino acid glycine to form nicotinuric acid. This biotransformation is a crucial step in the clearance of niacin. Understanding this pathway is essential for pharmacokinetic studies of niacin and its derivatives.
Caption: Metabolic conversion of Nicotinic Acid to Nicotinuric Acid.
Experimental Protocols
This compound is an ideal internal standard for the quantification of nicotinic acid and nicotinuric acid in biological matrices like plasma. Below is a representative experimental protocol for an LC-MS/MS method, based on established methodologies.
Objective: To quantify the concentration of nicotinic acid and nicotinuric acid in human plasma.
Internal Standard: this compound
4.1. Sample Preparation
-
Thawing: Allow frozen human plasma samples to thaw at room temperature.
-
Spiking: To 100 µL of plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent). For calibration standards and quality control samples, also add 50 µL of the respective working solutions of unlabeled nicotinic acid and nicotinuric acid.
-
Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
4.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable column for separating polar compounds, such as a hydrophilic interaction chromatography (HILIC) column or a C18 column, can be used.
-
Mobile Phase: A common mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer like ammonium acetate. For example, methanol-2 mM ammonium acetate (3:97, v/v).
-
Flow Rate: A typical flow rate is around 1 mL/min, which may be split before entering the mass spectrometer.
-
Injection Volume: 40 µL.
-
Elution: Isocratic elution is often sufficient for this analysis.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for both nicotinic acid and nicotinuric acid, as it readily forms deprotonated molecules.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For instance:
-
Nicotinic Acid: m/z 122.0 -> 78.0
-
Nicotinuric Acid: m/z 178.7 -> 78.0
-
This compound (Internal Standard): m/z 182.7 -> 82.0 (theoretical, based on the d4 label on the pyridine ring which fragments)
-
-
4.3. Data Analysis
The concentration of nicotinic acid and nicotinuric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting these ratios against the known concentrations of the calibration standards. The concentrations in the unknown samples are then interpolated from this curve.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Nicotinuric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Nicotinuric Acid-d4, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. The guide details the synthetic pathway, experimental protocols, and the principles of its application in isotopic labeling.
Introduction to this compound and Isotopic Labeling
Nicotinuric acid is a primary metabolite of nicotinic acid (Niacin, Vitamin B3), formed through the conjugation of nicotinic acid with glycine.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of nicotinuric acid in biological matrices.[3] The incorporation of four deuterium atoms (d4) on the pyridine ring introduces a known mass shift, allowing for precise differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures accurate and reliable quantification in pharmacokinetic and metabolic studies.[4][5]
Isotopic labeling with stable isotopes like deuterium (²H) is a powerful technique in drug development and metabolic research. The increased mass of deuterium allows for the differentiation of the labeled compound from its unlabeled counterpart by mass spectrometry. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially altering the metabolic profile of a drug. In the context of this compound, its primary utility lies in its role as a stable isotope-labeled internal standard.
Synthesis of this compound
The synthesis of this compound is achieved through the coupling of commercially available Nicotinic Acid-d4 with glycine. The deuterium labels are located on the aromatic pyridine ring of the nicotinic acid moiety.
Starting Materials and Reagents
A critical starting material for this synthesis is Nicotinic Acid-d4, where the four hydrogen atoms on the pyridine ring are replaced with deuterium. This isotopically labeled precursor is commercially available from various suppliers.
Table 1: Properties of Starting Material - Nicotinic Acid-d4
| Property | Value | Reference |
| Synonyms | Niacin-d4, Vitamin B3-d4, Pyridine-3-carboxylic acid-2,4,5,6-d4 | |
| CAS Number | 66148-15-0 | |
| Molecular Formula | C₆HD₄NO₂ | |
| Molecular Weight | 127.13 g/mol | |
| Isotopic Purity | ≥98 atom % D | |
| Appearance | White to off-white powder |
Synthetic Scheme
The core of the synthesis involves the formation of an amide bond between the carboxylic acid group of Nicotinic Acid-d4 and the amino group of glycine. This is a standard peptide coupling reaction, which can be facilitated by a variety of coupling reagents. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
Nicotinic Acid-d4 (1.0 eq)
-
Glycine (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
N-hydroxysuccinimide (NHS) (1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nicotinic Acid-d4 (1.0 eq) and N-hydroxysuccinimide (1.5 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.
-
In a separate flask, dissolve glycine (1.2 eq) in a minimal amount of water and add it to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 2: Representative Quantitative Data for this compound Synthesis
| Parameter | Expected Value |
| Yield | 75-85% |
| Isotopic Purity | >98% |
| Chemical Purity (by HPLC) | >99% |
| Appearance | White crystalline solid |
Characterization
The final product should be characterized to confirm its identity and purity.
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Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The expected molecular weight for this compound is 184.19 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of protons on the pyridine ring and the presence of protons on the glycine moiety.
-
²H NMR: To confirm the presence and positions of the deuterium labels.
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¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Application in Quantitative Analysis
This compound is primarily used as an internal standard in quantitative bioanalysis.
Logical Workflow for Isotope Dilution Mass Spectrometry
Caption: Use of this compound in quantitative analysis.
By adding a known amount of this compound to a biological sample, any sample loss during extraction and analysis will affect both the analyte and the internal standard equally. The ratio of the mass spectrometry signal of the endogenous nicotinuric acid to that of the added this compound allows for precise and accurate quantification.
Conclusion
The synthesis of this compound from commercially available Nicotinic Acid-d4 and glycine is a straightforward process utilizing standard peptide coupling methodologies. The resulting isotopically labeled compound is an invaluable tool for researchers in drug metabolism and pharmacokinetics, enabling accurate and reliable quantification of nicotinuric acid in various biological matrices. This guide provides the necessary theoretical and practical information for the successful synthesis and application of this important analytical standard.
References
Technical Guide: Physical and Chemical Properties of Nicotinuric Acid-d4
This technical guide provides an in-depth overview of the physical and chemical properties of Nicotinuric Acid-d4, a deuterated isotopologue of nicotinuric acid. This document is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize stable isotope-labeled compounds for quantitative analysis.
Core Properties and Specifications
This compound is the deuterium-labeled form of nicotinuric acid, which is a primary metabolite of nicotinic acid (niacin or Vitamin B3).[1][2] Its structure incorporates four deuterium atoms on the pyridine ring, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological matrices.[1][3]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | N-[(3-Pyridinyl-d4)carbonyl]glycine | [2] |
| Synonyms | N-(Nicotinoyl)-d4-glycine, 2-(Nicotinylamino-d4)acetic Acid | |
| CAS Number | 1216737-36-8 | |
| Molecular Formula | C₈H₄D₄N₂O₃ | |
| Molecular Weight | 184.19 g/mol | |
| Appearance | Solid powder | |
| Solubility | DMSO: 100 mg/mL (542.92 mM), H₂O: 1.56 mg/mL (8.47 mM) (ultrasonic assistance may be needed) | |
| Storage | Recommended long-term storage at -80°C for up to 6 months or -20°C for 1 month. |
Metabolic Pathway of Nicotinic Acid
Nicotinuric acid is an acyl glycine and a significant metabolite of nicotinic acid. The metabolic conversion involves the conjugation of nicotinic acid with glycine. This biotransformation primarily occurs in the liver. Understanding this pathway is crucial for interpreting data from pharmacokinetic and metabolic studies where this compound is used as a tracer or internal standard.
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the precise quantification of endogenous nicotinuric acid in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
General Experimental Workflow for Quantification
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision.
Method for Simultaneous Determination in Plasma
A published method for the simultaneous determination of niacin and its metabolites in human plasma utilizes LC-MS/MS. While the specific details for nicotinuric acid are part of a broader method, a general protocol can be outlined:
-
Sample Preparation : A small volume of plasma (e.g., 100 µL) is deproteinized, often using a solvent like acetonitrile. This compound is added as the internal standard before this step.
-
Chromatography : Separation is achieved on a suitable column, such as a C18 or a cyano-based column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is commonly used.
-
Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer in electrospray ionization (ESI) positive mode. The analysis is carried out in Selected Reaction Monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for both nicotinuric acid and this compound.
Safety and Handling
This compound is intended for research use only and should be handled by qualified personnel trained in laboratory procedures. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a critical tool for researchers in the fields of metabolomics, pharmacology, and clinical chemistry. Its well-defined physical and chemical properties, combined with its role as a stable isotope-labeled internal standard, enable the accurate and reliable quantification of nicotinuric acid. This facilitates a deeper understanding of niacin metabolism, its role in various physiological and pathological states, and the pharmacokinetics of related therapeutic agents.
References
Nicotinuric Acid-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nicotinuric Acid-d4, a key isotopically labeled metabolite of Niacin (Vitamin B3). This document details its chemical properties, outlines a representative experimental protocol for its use in bioanalytical applications, and illustrates relevant biochemical and analytical workflows.
Core Data Presentation
The fundamental quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source(s) |
| CAS Number | 1216737-36-8 | [1][2][3] |
| Molecular Formula | C₈H₄D₄N₂O₃ | [1][2] |
| Molecular Weight | 184.19 g/mol | |
| Synonyms | N-[(3-Pyridinyl-d4)carbonyl]glycine, N-(Nicotinoyl-d4)-glycine |
Metabolic Pathway of Parent Compound: Nicotinic Acid
Nicotinuric acid is the major catabolic product of nicotinic acid (niacin). Niacin is a crucial vitamin that is converted in the body to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are essential for numerous metabolic reactions. When nicotinic acid is present in excess, it is conjugated with glycine in the liver to form nicotinuric acid, which is then excreted in the urine. This metabolic process is a key pathway for the clearance of pharmacological doses of niacin.
Metabolic fate of excess Nicotinic Acid.
Experimental Protocols
Plausible Synthesis of this compound
Starting Materials:
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Nicotinic Acid-d4 (commercially available)
-
Glycine ethyl ester hydrochloride
-
A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
A base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reagents for ester hydrolysis (e.g., Lithium hydroxide in a THF/water mixture)
General Procedure:
-
Amide Coupling: To a solution of Nicotinic Acid-d4 in an appropriate anhydrous solvent (e.g., DCM), add the coupling agent (e.g., EDC, ~1.2 equivalents). Stir for a few minutes at room temperature.
-
Add Glycine ethyl ester hydrochloride (~1.0 equivalent) and a non-nucleophilic base (e.g., TEA, ~2.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture would be worked up by washing with dilute acid, dilute base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), filtration, and evaporation of the solvent under reduced pressure.
-
The resulting crude this compound ethyl ester would be purified by column chromatography.
-
Ester Hydrolysis (Deprotection): The purified ester would then be dissolved in a solvent mixture such as THF and water.
-
An aqueous solution of a base like lithium hydroxide (~1.5 equivalents) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The reaction is then acidified to a pH of ~3-4 with dilute HCl, and the product, this compound, is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried, filtered, and concentrated to yield the final product.
Bioanalytical Quantification of Nicotinic Acid and Nicotinuric Acid in Human Plasma using LC-MS/MS
This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of nicotinic acid and its metabolite, nicotinuric acid, in biological matrices. The following is a representative protocol based on established methodologies.
Objective: To determine the concentration of nicotinic acid and nicotinuric acid in human plasma samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a small volume (e.g., 10 µL) of a working solution of the internal standard, this compound, in a suitable solvent like methanol.
-
Vortex the mixture briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 or C8 column (e.g., Zorbax 300SB-C₈, 250 mm × 4.6 mm, 5 µm) is often suitable.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium acetate or 0.1% formic acid in water). The specific ratio (e.g., 3:97 v/v methanol:ammonium acetate) and gradient will depend on the column and desired separation.
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 40 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode, depending on which provides better sensitivity for the analytes. Negative ion mode is often effective.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
-
Nicotinic Acid: m/z 122.1 → 78.1
-
Nicotinuric Acid: m/z 179.1 → 135.1
-
This compound (IS): m/z 183.1 → 139.1 (hypothetical, exact masses may vary slightly)
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-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for each transition.
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of nicotinic acid and nicotinuric acid, along with a constant concentration of the this compound internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of the analytes in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.
-
Mandatory Visualization: Bioanalytical Workflow
The following diagram illustrates the logical workflow for the quantification of nicotinic acid and nicotinuric acid in a biological sample using this compound as an internal standard.
LC-MS/MS bioanalytical workflow.
References
- 1. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of nicotinic-5-2H acid from 5-bromonicotinic acid | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Nicotinuric Acid-d4: Certificate of Analysis, Purity, and Experimental Applications
This technical guide provides comprehensive information on Nicotinuric Acid-d4 for researchers, scientists, and professionals in drug development. It covers the certificate of analysis, purity determination, experimental protocols, and relevant biological pathways.
Certificate of Analysis and Purity
This compound is a deuterated form of Nicotinuric Acid, the major metabolite of nicotinic acid (Niacin or Vitamin B3). The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous nicotinuric acid in biological samples. The quality and purity of this compound are critical for its use in research and are detailed in the Certificate of Analysis (CoA) provided by suppliers.
Table 1: Typical Certificate of Analysis for this compound
| Parameter | Specification | Typical Method |
| Appearance | White to Off-White Solid | Visual Inspection |
| Chemical Formula | C₈H₄D₄N₂O₃ | - |
| Molecular Weight | 184.19 g/mol | Mass Spectrometry |
| Identification | Conforms to structure | ¹H-NMR, MS, IR |
| Chromatographic Purity | ≥98% | HPLC |
| Isotopic Purity | ≥98 atom % D | Mass Spectrometry |
| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere | - |
Table 2: Summary of Purity Data from Various Suppliers
| Supplier/Product | Purity Specification | Method |
| Nicotinamide-d4 (LGC)[1] | >95% Purity, 100.00% HPLC Purity (210 nm) | HPLC |
| Nicotinic Acid-d4 (Sigma) | ≥98% (CP) | - |
| Nicotinic Acid-d4 (Clearsynth)[2] | Not less than 99% | HPLC |
| This compound (BDG)[3] | Target HPLC purity >98% | HPLC |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods. Below is a detailed protocol for the simultaneous determination of nicotinic acid, niacinamide, and nicotinuric acid in human plasma using liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: Quantification of Nicotinuric Acid in Human Plasma by LC-MS[4]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify 1 mL of human plasma.
-
Apply the acidified plasma to a solid-phase extraction cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (including nicotinuric acid) and the internal standard (this compound).
-
-
LC-MS Analysis:
-
Chromatography: High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
Nicotinuric Acid: m/z 181.0
-
This compound: m/z 185.0 (expected)
-
Niacin: m/z 124.3
-
Niacinamide: m/z 123.3
-
-
-
-
Quantification:
-
The concentration of endogenous nicotinuric acid is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
-
Table 3: LC-MS Method Parameters for Nicotinuric Acid Analysis
| Parameter | Value |
| Sample Volume | 1 mL plasma |
| Lower Limit of Quantification | 50.0 ng/mL |
| Calibration Range | 50.0 - 750 ng/mL |
| Precision and Accuracy | Better than 15% |
| Extraction Recovery | 86 - 89% |
| Total Run Time | 7 minutes between injections |
Metabolic and Signaling Pathways
Nicotinic acid is metabolized in the body through two primary pathways: the formation of nicotinamide adenine dinucleotide (NAD) and the conjugation with glycine to form nicotinuric acid. Nicotinuric acid is considered a major catabolic product of nicotinic acid, and its excretion can be used as an indicator of nicotinic acid biotransformation in the liver.
Metabolic pathway of Nicotinic Acid to Nicotinuric Acid.
Nicotinic acid also plays a role in various signaling pathways. It has been shown to inhibit vascular inflammation through a SIRT1-dependent pathway. Additionally, it regulates glucose and lipid metabolism via lipid-independent pathways, including the NAD-sirtuin pathway and by interacting with receptors such as GPR109A and TRPV1.
Nicotinic Acid's anti-inflammatory signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the quantification of nicotinuric acid in a biological sample using this compound as an internal standard.
Workflow for quantification of Nicotinuric Acid.
References
The Role of Nicotinuric Acid-d4 in Advancing Niacin Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Nicotinuric Acid-d4 in the nuanced study of niacin (Vitamin B3) metabolism. As a stable isotope-labeled internal standard, this compound is instrumental for precise and accurate quantification of nicotinuric acid, a key metabolite of niacin, using isotope dilution mass spectrometry. This guide details the metabolic pathways of niacin, outlines comprehensive experimental protocols for the quantification of its metabolites, presents key quantitative data from pharmacokinetic and analytical validation studies, and illustrates the underlying scientific workflows and pathways through detailed diagrams.
Introduction to Niacin Metabolism and the Significance of Nicotinuric Acid
Niacin, in its various forms, is a crucial precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to numerous metabolic reactions. The metabolism of niacin is complex, involving two primary pathways: the amidation pathway leading to nicotinamide and its subsequent metabolites, and the conjugation pathway resulting in the formation of nicotinuric acid (NUA). The formation of nicotinuric acid, the glycine conjugate of niacin, is a significant route of niacin disposition, particularly after administration of immediate-release niacin formulations.
Understanding the pharmacokinetics of niacin and the formation of its metabolites is critical for the development of niacin-based therapies for dyslipidemia and for assessing nutritional status. This compound, as a deuterated analog of the endogenous metabolite, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use allows for the correction of matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of quantitative data.
Niacin Metabolic Pathway
Niacin undergoes extensive metabolism in the liver. The two main pathways are the conjugation pathway and the amidation pathway. The conjugation pathway directly combines nicotinic acid with glycine to form nicotinuric acid. The amidation pathway first converts nicotinic acid to nicotinamide, which is then incorporated into NAD. Excess nicotinamide is further metabolized to other products.
Understanding Nicotinuric Acid-d4: A Technical Guide to its Role as a Metabolite of Vitamin B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinuric acid, a significant metabolite of Vitamin B3 (niacin), is gaining prominence in biomedical research as a potential biomarker for metabolic syndrome.[1][2][3] Its deuterated isotopologue, Nicotinuric Acid-d4, serves as an indispensable tool for the accurate quantification of nicotinuric acid in biological matrices. This technical guide provides an in-depth overview of this compound, detailing its place in the metabolic pathway of Vitamin B3, its application as an internal standard in analytical methodologies, and the clinical significance of its unlabeled counterpart.
The Metabolic Fate of Vitamin B3: Formation of Nicotinuric Acid
Vitamin B3, in the form of nicotinic acid and nicotinamide, is crucial for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[4] The metabolism of excess nicotinic acid primarily occurs in the liver through two main pathways: the amidation pathway leading to nicotinamide and its derivatives, and the conjugation pathway.[5]
The formation of nicotinuric acid is the primary outcome of the conjugation pathway, where nicotinic acid is conjugated with the amino acid glycine. This biotransformation is considered a major catabolic route for nicotinic acid.
Below is a diagram illustrating the metabolic conversion of Nicotinic Acid to Nicotinuric Acid.
References
- 1. Nicotinuric Acid: A potential marker of metabolic syndrome through a metabolomics-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinuric acid: a potential marker of metabolic syndrome through a metabolomics-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Nicotinuric Acid-d4 for Researchers and Drug Development Professionals
Introduction
Nicotinuric Acid-d4 is a deuterated form of Nicotinuric Acid, a metabolite of Niacin (Vitamin B3). Its application as an internal standard in bioanalytical studies is crucial for the accurate quantification of nicotinuric acid in various biological matrices. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its application in experimental protocols, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.
Commercial Suppliers and Availability
The procurement of high-quality stable isotope-labeled standards is a critical first step in any quantitative bioanalytical workflow. Several commercial suppliers offer this compound for research and development purposes. While pricing and real-time availability are subject to change and often require direct inquiry or institutional login, the following table summarizes key information from various suppliers to aid in the selection process.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Purity | Notes |
| Simson Pharma Limited | 1216737-36-8 | C₈H₄D₄N₂O₃ | 184.19 | Certificate of Analysis available upon request. | Offers custom synthesis. |
| Santa Cruz Biotechnology, Inc. [1] | 1216737-36-8 | C₈H₄D₄N₂O₃ | 184.19 | Not specified on the product page; a Certificate of Analysis for lot-specific data is mentioned. | Labeled metabolite of niacin. |
| Pharmaffiliates | 1216737-36-8 | C₈H₄D₄N₂O₃ | 184.19 | Certificate of Analysis with IR, NMR, MS spectra, and HPLC chromatogram is mentioned. | |
| Veeprho | 1216737-36-8 | C₈H₄D₄N₂O₃ | 184.19 | Not specified; described as a deuterium-labeled analog of Nicotine. | Used as an internal standard in analytical and pharmacokinetic research. |
Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers are encouraged to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
Synthesis of Nicotinuric Acid
Nicotinuric acid is synthesized in the body, primarily in the liver, through the conjugation of nicotinic acid with the amino acid glycine. This enzymatic reaction is a key step in the metabolism of niacin.
Enzymatic Synthesis Pathway
Below is a diagram illustrating the key metabolic pathway involving nicotinic acid.
Experimental Protocols: Quantification of Nicotinuric Acid using LC-MS/MS
This compound is an ideal internal standard for the quantification of endogenous nicotinuric acid in biological samples due to its similar chemical and physical properties to the analyte, with the key difference being its mass. This allows for the correction of variability during sample preparation and analysis.
Workflow for LC-MS/MS Analysis with an Internal Standard
The general workflow for using an internal standard in an LC-MS/MS experiment is depicted below.
Detailed Methodology for Quantification in Human Plasma
The following protocol is adapted from established methods for the quantification of niacin and its metabolites in human plasma.
1. Sample Preparation
-
Standard and Quality Control (QC) Sample Preparation: Prepare calibration standards and QC samples by spiking known concentrations of nicotinuric acid into blank human plasma.
-
Internal Standard Spiking: To an aliquot of plasma sample, standard, or QC, add a fixed amount of this compound solution (e.g., in methanol).
-
Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile. Vortex mix the samples.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube or a 96-well plate for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Nicotinuric Acid: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard. The precursor and product ions will have a mass shift of +4 Da compared to the unlabeled analyte.
-
-
3. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the nicotinuric acid to the this compound internal standard against the known concentrations of the calibration standards.
-
Quantification: Determine the concentration of nicotinuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of niacin metabolism. Its commercial availability, coupled with well-established analytical methodologies, enables the accurate and precise measurement of nicotinuric acid in complex biological matrices. The use of this stable isotope-labeled internal standard is critical for generating reliable pharmacokinetic and metabolic data, thereby supporting the advancement of research in nutrition, disease diagnostics, and drug development.
References
Methodological & Application
Application Note: High-Throughput Quantification of Nicotinuric Acid in Human Plasma using Nicotinuric Acid-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nicotinuric acid in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Nicotinuric Acid-d4, is employed.[1][2] This method is ideal for clinical research, pharmacokinetic studies, and drug development applications requiring reliable bioanalysis. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and efficient chromatographic separation.
Introduction
Nicotinuric acid is a primary metabolite of niacin (Vitamin B3), formed through the conjugation of nicotinic acid with glycine.[3][4] The quantification of nicotinuric acid in biological matrices is crucial for understanding the pharmacokinetics of niacin and its derivatives, which are often administered in high doses for the treatment of dyslipidemia.[5]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-eluting, chemically analogous standard effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to superior data quality. This application note provides a comprehensive protocol for the accurate and precise measurement of nicotinuric acid in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Nicotinuric Acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Human Plasma (drug-free)
-
Ultrapure Water
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1100 system or equivalent)
-
Tandem Mass Spectrometer (e.g., AB Sciex API 4000 or equivalent) equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
Stock solutions of nicotinuric acid and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 methanol:water mixture.
Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working solutions to achieve the desired concentrations.
Sample Preparation
A simple protein precipitation method was employed for sample preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Nicotinuric Acid | 181.1 | 79.0 |
| This compound | 185.1 | 83.0 |
Results and Discussion
This LC-MS/MS method demonstrated excellent performance for the quantification of nicotinuric acid in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.
Quantitative Performance
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the tables below.
Table 1: Calibration Curve for Nicotinuric Acid
| Parameter | Result |
| Linear Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 15 | < 5% | < 6% | 95 - 105% |
| Medium | 150 | < 4% | < 5% | 97 - 103% |
| High | 800 | < 3% | < 4% | 98 - 102% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | ~85% | < 10% |
| High | 800 | ~88% | < 8% |
Visualizations
Caption: Experimental workflow for the quantification of nicotinuric acid.
Caption: Simplified metabolic pathway of nicotinic acid to nicotinuric acid.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, accurate, and precise workflow for the quantification of nicotinuric acid in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and pharmaceutical research. The superior performance characteristics underscore the importance of using a stable isotope-labeled internal standard for robust bioanalytical assays.
References
Application Notes: Quantification of Nicotinic Acid in Human Plasma using a Validated LC-MS/MS Method with Nicotinuric Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid (Niacin), a B vitamin, is crucial for the synthesis of coenzymes NAD and NADP. In pharmacology, high doses of nicotinic acid are utilized for its lipid-modulating properties, specifically in treating dyslipidemia. Accurate quantification of nicotinic acid in biological matrices is therefore essential for pharmacokinetic studies, clinical trial monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nicotinic acid in human plasma, employing Nicotinuric Acid-d4 as a stable isotope-labeled internal standard for enhanced accuracy and precision.
Principle
This method utilizes a protein precipitation technique for sample preparation, followed by chromatographic separation on a C8 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard, Nicotinic Acid-d4, which co-elutes with the analyte, effectively compensates for variations in sample processing and instrument response.[1]
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow for the quantification of nicotinic acid in human plasma.
Caption: Experimental workflow for nicotinic acid quantification.
Detailed Experimental Protocol
This protocol is based on a validated method for the simultaneous quantification of niacin and its metabolite nicotinuric acid in human plasma.[2]
Materials and Reagents
-
Nicotinic Acid (analytical standard)
-
This compound (internal standard)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Drug-free human plasma
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of nicotinic acid and this compound in a 50:50 (v/v) methanol-water mixture. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of nicotinic acid by diluting the stock solution with a 50:50 (v/v) methanol-water mixture to achieve the desired calibration curve concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1000 ng/mL.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the instrumental parameters for the LC-MS/MS analysis.
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol : 2 mM Ammonium Acetate (3:97, v/v)[2] |
| Flow Rate | 1 mL/min (with a 1:1 split) |
| Injection Volume | 40 µL |
| Column Temperature | Ambient |
| Run Time | 4.5 minutes |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Nicotinic Acid) | m/z 122.0 → m/z 78.0 |
| MRM Transition (this compound) | m/z 182.1 → m/z 78.0 (projected) |
| Declustering Potential (DP) | -30 V (for Nicotinic Acid) |
| Collision Energy (CE) | -17 eV (for Nicotinic Acid) |
Note: The MRM transition for this compound is projected based on the fragmentation of nicotinuric acid (m/z 178.7 → m/z 78.0) and the mass difference due to deuteration. Optimal DP and CE for the internal standard should be determined empirically.
Quantitative Data and Method Performance
The performance of the analytical method is summarized in the following tables, based on a validated study.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Nicotinic Acid | 5 - 800 | > 0.995 |
Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%RE) |
| Nicotinic Acid | 10 | 5.0 - 8.7 | 2.8 - 9.4 | -2.2 to 2.3 |
| 60 | 5.0 - 8.7 | 2.8 - 9.4 | -2.2 to 2.3 | |
| 600 | 5.0 - 8.7 | 2.8 - 9.4 | -2.2 to 2.3 |
Recovery
| Analyte | QC Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Nicotinic Acid | 10 | 89.7 ± 2.5 |
| 60 | 93.3 ± 6.3 | |
| 600 | 90.4 ± 5.4 |
Nicotinic Acid Metabolism
The following diagram illustrates the primary metabolic pathway of nicotinic acid leading to the formation of nicotinuric acid.
Caption: Metabolic conversion of nicotinic acid to nicotinuric acid.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of nicotinic acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic and clinical research applications in the field of drug development. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Method Development for the Quantification of Nicotinuric Acid-d4 in Human Plasma using LC-MS/MS
Application Note and Protocol
Introduction
Nicotinic acid (Niacin, Vitamin B3) is an essential human nutrient that, at pharmacological doses, is used to treat dyslipidemia.[1] Its primary route of metabolism involves conjugation with glycine to form nicotinuric acid.[2] Monitoring the levels of nicotinic acid and its metabolites is crucial for understanding its pharmacokinetics and therapeutic efficacy. Stable isotope-labeled internal standards, such as Nicotinuric Acid-d4, are essential for accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they compensate for matrix effects and variability in sample processing.
This document provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantitative analysis of this compound in human plasma. This method is intended for researchers, scientists, and professionals in the field of drug development and clinical research.
Signaling Pathway
Nicotinic acid is primarily metabolized in the liver through two main pathways: a high-affinity amidation pathway and a low-capacity conjugation pathway.[3] In the conjugation pathway, nicotinic acid is conjugated with glycine to form nicotinuric acid (NUA).[3]
Figure 1: Metabolic pathway of Nicotinic Acid to Nicotinuric Acid.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in plasma samples is depicted below. The process begins with the collection of plasma samples, followed by sample preparation involving protein precipitation with an internal standard. The extracted samples are then analyzed by LC-MS/MS, and the resulting data is processed for quantification.
Figure 2: Experimental workflow for this compound analysis.
Materials and Methods
Chemicals and Reagents
-
This compound (Internal Standard, IS)
-
Nicotinuric Acid (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatography system (e.g., Agilent 1100 series or equivalent)
-
Tandem Mass Spectrometer (e.g., API 3000 or equivalent)
-
Analytical column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) or equivalent
Experimental Protocols
Preparation of Standard and Quality Control Samples
Stock solutions of Nicotinuric Acid and this compound are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solutions with a methanol-water mixture (50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 5 |
| Calibration Standard 2 | 10 |
| Calibration Standard 3 | 20 |
| Calibration Standard 4 | 60 |
| Calibration Standard 5 | 200 |
| Calibration Standard 6 | 600 |
| Calibration Standard 7 | 800 |
| Quality Control Low (LQC) | 10 |
| Quality Control Mid (MQC) | 60 |
| Quality Control High (HQC) | 600 |
Table 1: Concentrations of Calibration Standards and Quality Control Samples.
Sample Preparation
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 1000 ng/mL in acetonitrile).
-
Add 350 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Zorbax 300SB-C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 2 mM Ammonium Acetate in WaterB: Methanol |
| Gradient | Isocratic: 97% A, 3% B |
| Flow Rate | 1.0 mL/min (with 1:1 split) |
| Injection Volume | 40 µL |
| Column Temperature | Ambient |
| Run Time | 4.5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Nicotinuric Acid) | m/z 180.0 -> 78.0 |
| MRM Transition (this compound) | m/z 184.0 -> 82.0 |
| Declustering Potential (DP) | Analyte specific, to be optimized |
| Collision Energy (CE) | Analyte specific, to be optimized |
Table 2: LC-MS/MS Parameters.
Data Analysis and Method Validation
Data acquisition and processing are performed using the instrument's software. The concentration of Nicotinuric Acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
The method should be validated according to the US FDA guidelines for bioanalytical method development, including assessments of selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of the initial concentration |
Table 3: Bioanalytical Method Validation Acceptance Criteria.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The described sample preparation technique is straightforward, and the chromatographic conditions allow for a rapid analysis time. This method is suitable for use in pharmacokinetic studies and other clinical research applications involving nicotinic acid.
References
Application Note: Quantitative Analysis of Nicotinuric Acid-d4 in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Nicotinuric acid is the primary glycine conjugate of nicotinic acid (Niacin, Vitamin B3) and serves as a key metabolite in its biotransformation pathway.[1] Accurate quantification of nicotinic acid and its metabolites is crucial for pharmacokinetic studies, nutritional assessments, and understanding metabolic disorders.[2][3] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of these compounds, gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive alternative, particularly when appropriate sample derivatization is employed to enhance analyte volatility.[4][5]
This application note details a comprehensive GC-MS method for the determination of Nicotinuric Acid-d4 in human plasma. This compound is often used as an internal standard for the quantification of endogenous nicotinuric acid. The protocol described herein employs a solid-phase extraction (SPE) for sample clean-up, followed by a two-step derivatization process to improve the chromatographic properties of the analyte for GC-MS analysis.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of nicotinic acid and its metabolites from biological matrices.
-
Materials:
-
Human plasma samples
-
This compound internal standard solution (10 µg/mL in methanol)
-
1% Formic acid in water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Isolute SCX SPE columns
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 1 mL of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Add 1 mL of 1% formic acid and vortex for 30 seconds.
-
Condition the SPE column by passing 2 mL of methanol followed by 1 mL of 1% formic acid.
-
Load the plasma sample onto the conditioned SPE column.
-
Wash the column with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of hexane.
-
Dry the column under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization
To enhance volatility for GC-MS analysis, a two-step derivatization process involving esterification followed by acylation is proposed.
-
Materials:
-
Dried sample extract from SPE
-
200 µL of 2% (v/v) sulfuric acid in methanol
-
100 µL of trifluoroacetic anhydride (TFAA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To the dried sample extract, add 200 µL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes to form the methyl ester.
-
Cool the sample to room temperature and add 100 µL of TFAA.
-
Heat at 60°C for an additional 15 minutes to acylate the amide nitrogen.
-
Cool the sample, add 1 mL of ethyl acetate, and neutralize with saturated sodium bicarbonate solution.
-
Vortex and centrifuge. Transfer the upper organic layer to a clean vial for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Nicotinuric Acid derivative (quantifier): [Proposed m/z]
-
Nicotinuric Acid derivative (qualifier): [Proposed m/z]
-
This compound derivative (quantifier): [Proposed m/z + 4]
-
This compound derivative (qualifier): [Proposed m/z + 4]
-
-
Data Presentation
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| this compound | 10 - 1000 | y = mx + c | ≥ 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| Low QC | 30 | ≤ 15 | ≤ 15 | 85 - 115 |
| Mid QC | 300 | ≤ 15 | ≤ 15 | 85 - 115 |
| High QC | 800 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
|---|---|---|
| Low QC | 30 | > 80 |
| Mid QC | 300 | > 80 |
| High QC | 800 | > 80 |
Mandatory Visualization
References
- 1. Nicotinuric Acid: A potential marker of metabolic syndrome through a metabolomics-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Nicotinuric Acid-d4 Sample Preparation in Biological Matrices
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Analysis of nicotinuric acid, a primary metabolite of niacin (Vitamin B3), is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Nicotinuric Acid-d4, is essential for accurate quantification by mass spectrometry. This document provides detailed application notes and protocols for the sample preparation of this compound in biological matrices, intended for researchers, scientists, and drug development professionals.
The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These methods are designed to remove interfering substances from complex biological samples, such as plasma and urine, ensuring robust and reliable analytical results.
Introduction
This compound is the deuterated form of nicotinuric acid and is widely used as an internal standard in bioanalytical methods for the quantification of nicotinuric acid.[1] Proper sample preparation is a critical step to minimize matrix effects and achieve high sensitivity and accuracy in LC-MS/MS analysis. The choice of sample preparation technique depends on the desired level of cleanliness, sample volume, and throughput requirements.
Sample Preparation Techniques
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping the analytes of interest in the supernatant.[2]
Experimental Protocol:
-
To a 100 µL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound).
-
Add 250 µL of cold acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex for 30 seconds, and the sample is ready for injection into the LC-MS/MS system.
Diagram of Protein Precipitation Workflow:
Caption: Protein Precipitation Workflow for this compound Analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more thorough cleanup compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte or interferences. Mixed-mode or ion-exchange SPE cartridges are often employed for the extraction of polar compounds like nicotinuric acid.
Experimental Protocol:
-
Spike 1 mL of blank plasma with the internal standard (this compound).
-
Add 1 mL of 1% formic acid to the sample.
-
Condition an Isolute SCX SPE column with 2 mL of methanol followed by 1 mL of 1% formic acid.
-
Load the pre-treated plasma sample onto the SPE column.
-
Wash the column with 2 mL of acetonitrile, followed by 2 mL of methanol, and then 2 mL of hexane.
-
Dry the column under vacuum.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonia in methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Diagram of Solid-Phase Extraction Workflow:
Caption: Solid-Phase Extraction Workflow for this compound Analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For polar compounds like nicotinuric acid, derivatization might be necessary to improve extraction efficiency into an organic solvent. However, direct extraction protocols have also been developed.
Experimental Protocol:
-
To a 250 µL aliquot of urine, add 40 µL of the internal standard solution (this compound).
-
Add 50 µL of 5 N sodium hydroxide to basify the sample.
-
Add 1.5 mL of an organic solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) and stir for 1.5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the phases.
-
Transfer 1 mL of the organic phase to a new tube.
-
Add 10 µL of 0.25 N hydrochloric acid.
-
Evaporate the organic solvent to dryness at 35°C under a gentle stream of nitrogen.
-
Reconstitute the dried extract with 200 µL of water.
-
The sample is now ready for LC-MS/MS analysis.
Diagram of Liquid-Liquid Extraction Workflow:
Caption: Liquid-Liquid Extraction Workflow for this compound Analysis.
Quantitative Data Summary
The performance of sample preparation methods is evaluated based on recovery and matrix effect. The following tables summarize quantitative data from studies analyzing nicotinic acid and its metabolites.
Table 1: Recovery Data for Protein Precipitation
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | ± SD |
| Niacin | 10 | 89.7 | 2.5 |
| 60 | 93.3 | 6.3 | |
| 600 | 90.4 | 5.4 | |
| Nicotinuric Acid | 10 | 100.7 | 7.3 |
| 60 | 103.0 | 7.1 | |
| 600 | 98.3 | 2.4 | |
| 5-FU (IS) | - | 90.2 | 3.7 |
| Data from a study using protein precipitation with acetonitrile for the analysis of Niacin and Nicotinuric Acid in human plasma. |
Table 2: Recovery Data for Solid-Phase Extraction
| Analyte | Mean Recovery (%) |
| Niacin | 86 - 89 |
| Niacinamide | 86 - 89 |
| Nicotinuric Acid | 86 - 89 |
| Data from a study using solid-phase extraction for the simultaneous determination of Niacin, Niacinamide, and Nicotinuric Acid in human plasma. |
| Analyte | Mean Recovery (%) |
| Nicotinic Acid | 92.9 |
| Nicotinamide | 95.8 |
| Nicotinuric Acid | 87.8 |
| Data from a study using solid-phase extraction in combination with ion-paired reversed-phase HPLC. |
Table 3: Matrix Effect Data for Protein Precipitation
| Analyte | Concentration (ng/mL) | Relative Matrix Effect (%) |
| Niacin | 10 | 80.0 - 84.4 |
| 60 | 83.1 - 96.5 | |
| 600 | 80.8 - 91.2 | |
| Nicotinuric Acid | 10 | 81.7 - 96.2 |
| 60 | 85.3 - 99.3 | |
| 600 | 83.5 - 96.6 | |
| Data from a study indicating that matrix effects had no practical effect on the quantification of Niacin and Nicotinuric Acid. |
Conclusion
The choice of sample preparation technique for this compound analysis is dependent on the specific requirements of the assay. Protein precipitation offers a high-throughput solution, while solid-phase extraction provides superior sample cleanup, leading to reduced matrix effects and potentially higher sensitivity. Liquid-liquid extraction is another viable option, particularly for urine samples. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate robust bioanalytical methods for the quantification of nicotinuric acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Nicotinuric Acid-d4 in Pharmacokinetic Studies of Niacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niacin (Vitamin B3) is a crucial nutrient and a widely used therapeutic agent for treating dyslipidemia.[1][2][3][4] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety and efficacy. Nicotinuric acid is a primary metabolite of niacin, and its quantification provides valuable insights into niacin's metabolic fate.[5] Stable isotope-labeled internal standards are indispensable for accurate bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nicotinuric Acid-d4, a deuterated analog of nicotinuric acid, serves as an ideal internal standard for the precise and accurate quantification of nicotinuric acid in biological matrices during pharmacokinetic studies of niacin. Its use minimizes variability from sample preparation and matrix effects, ensuring data reliability.
Application: Pharmacokinetic Profiling of Niacin
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of nicotinuric acid in biological samples such as plasma and urine. This enables the detailed characterization of niacin's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. By accurately measuring the concentration of the nicotinuric acid metabolite over time, researchers can determine key pharmacokinetic parameters.
Key Pharmacokinetic Parameters of Niacin and its Metabolites
The following table summarizes key pharmacokinetic parameters for niacin and its major metabolites, providing a reference for studies utilizing this compound for the quantification of nicotinuric acid.
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| Niacin | 9.3 | 4.6 | 26.2 | 0.9 |
| Nicotinuric Acid (NUA) | - | 4.6 | - | 1.3 |
| Nicotinamide (NAM) | - | 8.6 | - | 4.3 |
| Nicotinamide-N-oxide (NNO) | - | 11.1 | - | - |
| N-methylnicotinamide (MNA) | - | - | - | 12.8 (urine) |
| N-methyl-2-pyridone-5-carboxamide (2PY) | - | - | - | 12.6 (urine) |
Data presented are mean values from a study with a 2,000 mg extended-release niacin dose in healthy male volunteers and are intended for illustrative purposes. Actual values may vary depending on the formulation, dose, and patient population.
Experimental Protocol: Quantification of Nicotinuric Acid in Human Plasma
This protocol outlines a typical workflow for a pharmacokinetic study involving the quantification of nicotinuric acid using this compound as an internal standard.
Sample Collection and Preparation
-
Blood Collection: Collect whole blood samples from study participants at predetermined time points post-niacin administration into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known concentration of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: A C18 or C8 reverse-phase column is suitable for separation.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is used for optimal separation. For example, a mobile phase of methanol and 2 mM ammonium acetate (3:97, v/v) can be effective.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: 10-40 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific tuning for nicotinuric acid. Negative ion mode is often employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Nicotinuric Acid: m/z 178.7 → m/z 78.0
-
This compound: The transition for the deuterated standard will be shifted by +4 Da (or the appropriate mass difference based on the labeling pattern) from the parent ion to a fragment ion. For example, a hypothetical transition could be m/z 182.7 → m/z 82.0. The exact masses should be determined by direct infusion of the standard.
-
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of nicotinuric acid and a fixed concentration of this compound in a blank biological matrix.
-
Quantification: The concentration of nicotinuric acid in the study samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software (e.g., WinNonlin).
Visualizations
Metabolic Pathway of Niacin
Caption: Metabolic pathways of niacin.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a niacin pharmacokinetic study.
References
Application Notes and Protocols for Nicotinic Acid-d4 as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid (Niacin, Vitamin B3) is a crucial molecule in cellular metabolism, primarily serving as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are essential for a vast array of redox reactions central to energy metabolism, DNA repair, and cell signaling. The metabolic fate of nicotinic acid is of significant interest in understanding various physiological and pathological states. Nicotinic Acid-d4, a stable isotope-labeled version of nicotinic acid, serves as a powerful tracer for in vivo and in vitro metabolic studies. Its use allows for the precise tracking and quantification of the flux through nicotinic acid metabolic pathways, providing valuable insights into disease mechanisms and the pharmacodynamics of therapeutic interventions.
This document provides detailed application notes and protocols for the use of Nicotinic Acid-d4 as a tracer in metabolic pathway analysis, with a focus on quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathways of Nicotinic Acid
Nicotinic acid is metabolized through two primary pathways: the amidation pathway leading to the formation of NAD, and the conjugation pathway where it is conjugated with glycine to form nicotinuric acid. Nicotinuric acid is a major metabolite of nicotinic acid and is primarily excreted in the urine. The balance between these pathways can be influenced by the dose of nicotinic acid and the physiological state of the organism.
Application of Nicotinic Acid-d4 as a Metabolic Tracer
Nicotinic Acid-d4 is an ideal tracer for several reasons:
-
Biological Equivalence: The deuterium labeling does not significantly alter the biochemical properties of the molecule, ensuring it follows the same metabolic pathways as endogenous nicotinic acid.
-
High Sensitivity and Specificity: The mass shift introduced by the deuterium atoms allows for highly sensitive and specific detection by mass spectrometry, distinguishing it from the endogenous (unlabeled) pool.
-
Non-Radioactive: As a stable isotope tracer, it is non-radioactive and safe for use in human studies.
Key Applications Include:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of nicotinic acid.
-
Metabolic Flux Analysis: Quantifying the rate of conversion of nicotinic acid to nicotinuric acid and its incorporation into the NAD pool.
-
Disease Research: Investigating alterations in nicotinic acid metabolism in diseases such as metabolic syndrome, cardiovascular disease, and cancer.[1]
-
Drug Development: Evaluating the effect of new chemical entities on nicotinic acid metabolism.
Experimental Protocols
The following protocols provide a framework for conducting an in vivo tracer study using Nicotinic Acid-d4 in a rodent model, followed by sample analysis using LC-MS/MS.
In Vivo Tracer Administration and Sample Collection
This protocol outlines the oral administration of Nicotinic Acid-d4 to rodents and the subsequent collection of plasma and urine samples.
Materials:
-
Nicotinic Acid-d4
-
Vehicle for administration (e.g., sterile water or saline)
-
Rodent model (e.g., rats or mice)
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study. For urine collection studies, acclimate animals to metabolic cages for 2-3 days.
-
Tracer Preparation: Prepare a dosing solution of Nicotinic Acid-d4 in the chosen vehicle at a concentration suitable for the desired dose.
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water before tracer administration.
-
Tracer Administration: Administer Nicotinic Acid-d4 orally via gavage. A typical dose for a rodent study might range from 10 to 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points. A suggested time course would be: 0 (pre-dose), 15, 30, 60, 90, 120, 240, and 480 minutes post-dose.
-
Plasma Preparation: Immediately place blood samples in EDTA-coated tubes, mix gently, and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Urine Collection: House animals in metabolic cages and collect urine over a 24-hour period post-dose.
-
Sample Storage: Store plasma and urine samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of Nicotinic Acid-d4 and its metabolites from plasma.[2]
Materials:
-
Frozen plasma samples
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general LC-MS/MS method for the quantification of Nicotinic Acid-d4 and this compound. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotinic Acid | 124.0 | 80.0 |
| Nicotinic Acid-d4 | 128.0 | 84.0 |
| Nicotinuric Acid | 181.1 | 79.0 |
| This compound | 185.1 | 83.0 |
| Internal Standard | - | - |
Data Presentation and Analysis
Quantitative Data Summary
The following tables present hypothetical but realistic data from a rodent study where a 20 mg/kg oral dose of Nicotinic Acid-d4 was administered.
Table 1: Plasma Pharmacokinetics of Nicotinic Acid-d4 and Formation of this compound
| Time (min) | Nicotinic Acid-d4 (ng/mL) | This compound (ng/mL) |
| 0 | 0 | 0 |
| 15 | 150 ± 25 | 50 ± 10 |
| 30 | 450 ± 60 | 180 ± 30 |
| 60 | 800 ± 110 | 450 ± 75 |
| 90 | 650 ± 90 | 600 ± 95 |
| 120 | 400 ± 55 | 550 ± 80 |
| 240 | 100 ± 15 | 250 ± 40 |
| 480 | 20 ± 5 | 80 ± 15 |
Table 2: Urinary Excretion of Nicotinic Acid-d4 and this compound over 24 hours
| Analyte | Amount Excreted (µg) | % of Administered Dose |
| Nicotinic Acid-d4 | 25 ± 5 | 1.25 ± 0.25 |
| This compound | 1200 ± 150 | 60.0 ± 7.5 |
Data Analysis and Interpretation
-
Quantification: Construct calibration curves for each analyte (unlabeled and labeled) using the peak area ratios of the analyte to the internal standard. Determine the concentrations of the analytes in the experimental samples from these curves.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).
-
Metabolic Flux Calculation: The rate of formation of this compound from Nicotinic Acid-d4 can be determined by modeling the kinetic data. The ratio of labeled to unlabeled metabolites provides an indication of the flux through the pathway relative to the endogenous turnover.
Conclusion
Nicotinic Acid-d4 is a valuable tool for investigating the metabolic fate of nicotinic acid in vivo. The protocols and data presented here provide a comprehensive guide for researchers to design and execute tracer studies to gain a deeper understanding of nicotinic acid metabolism in health and disease. The use of stable isotope tracers coupled with sensitive analytical techniques like LC-MS/MS offers a powerful approach for elucidating complex metabolic networks and their regulation.
References
- 1. Nicotinamide Metabolism Mediates Resistance to Venetoclax in Relapsed Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Quantification of Nicotinuric Acid-d4 in Human Plasma
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinuric acid is a primary metabolite of nicotinic acid (Niacin, Vitamin B3), formed through the conjugation of nicotinic acid with glycine.[1][2] The quantification of nicotinuric acid in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding the metabolic fate of nicotinic acid-based therapeutics.[1][3] Stable isotope-labeled internal standards, such as Nicotinuric Acid-d4, are essential for accurate and precise quantification by mass spectrometry, as they compensate for matrix effects and variations in sample processing.[4] This document provides a detailed standard operating procedure (SOP) for the quantification of nicotinuric acid in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Metabolic Pathway of Nicotinic Acid
Nicotinic acid is metabolized in the liver via two primary pathways: the amidation pathway and the conjugative pathway. The conjugative pathway leads to the formation of nicotinuric acid.
References
- 1. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinuric Acid: A potential marker of metabolic syndrome through a metabolomics-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterium Exchange in Nicotinuric Acid-d4
Welcome to the technical support center for Nicotinuric Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges related to deuterium exchange during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is the deuterium-labeled form of Nicotinuric Acid, a primary metabolite of nicotinic acid (Niacin or Vitamin B3). The "-d4" designation indicates that four hydrogen atoms on the pyridine ring of the nicotinic acid moiety have been replaced with deuterium atoms.[1][2] This stable isotope-labeled compound is commonly used as an internal standard in quantitative bioanalysis by LC-MS/MS.[3][4]
Q2: What is deuterium exchange and why is it a concern when using this compound?
Deuterium exchange is a chemical process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or biological matrices. This can be problematic when using this compound as an internal standard because it alters the mass-to-charge ratio of the standard. This can lead to inaccurate and unreliable quantification of the unlabeled nicotinuric acid in your samples.
Q3: Which deuterium atoms on this compound are most susceptible to exchange?
While the deuterium atoms on the aromatic pyridine ring are generally stable, they can be susceptible to exchange under certain conditions. The exact susceptibility of each deuterium atom on the this compound ring has not been extensively studied. However, based on general chemical principles, acidic or basic conditions and elevated temperatures can promote the exchange of aromatic deuteriums.
Q4: What are the primary experimental factors that can induce deuterium exchange in this compound?
Several factors can influence the rate of deuterium back-exchange:
-
pH: Extreme pH conditions, both acidic and basic, can catalyze the exchange of deuterium atoms.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.
-
Solvent Composition: Protic solvents, such as water and methanol, can serve as a source of hydrogen atoms for the exchange reaction.
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of back-exchange.
Q5: How can I detect if deuterium exchange is occurring with my this compound internal standard?
Deuterium exchange can be detected by monitoring the mass spectrum of your this compound standard over time. If exchange is occurring, you will observe a gradual decrease in the ion intensity of the d4-labeled compound and a corresponding increase in the intensities of d3, d2, d1, and d0 (unlabeled) species.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal
Symptoms:
-
The peak area of this compound is not consistent across a batch of samples.
-
A gradual decrease in the internal standard signal is observed over the course of an analytical run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Deuterium exchange in the autosampler | Maintain the autosampler at a low temperature (e.g., 4°C) to minimize exchange. Reduce the residence time of samples in the autosampler by optimizing the injection sequence. |
| Unstable pH of the sample or mobile phase | Ensure the final pH of the prepared samples is stable and within a range that minimizes exchange (ideally slightly acidic). Verify the pH of the mobile phase and ensure its consistency. |
| Elevated column temperature | If chromatographically permissible, consider lowering the column temperature to reduce the risk of on-column exchange. |
| In-source fragmentation/exchange | Optimize the ion source parameters, such as temperature and voltages, to minimize in-source phenomena that could lead to the apparent loss of deuterium. |
Issue 2: Appearance of Unlabeled Nicotinuric Acid in Blank Samples
Symptoms:
-
A peak corresponding to unlabeled nicotinuric acid is detected in blank samples spiked only with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic impurity of the internal standard | Verify the isotopic purity of the this compound standard with the supplier's certificate of analysis. If necessary, analyze a fresh solution of the standard to confirm its purity. |
| Deuterium exchange during sample preparation | Minimize the exposure of the internal standard to harsh pH conditions or high temperatures during sample extraction and processing. Use aprotic solvents where possible. |
| Contamination | Ensure that all labware, solvents, and reagents are free from contamination with unlabeled nicotinuric acid. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Solution
Objective: To assess the stability of this compound under various pH and temperature conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of aqueous buffer solutions with varying pH values (e.g., pH 3, 5, 7, 9).
-
Spike the this compound stock solution into each buffer to a final concentration relevant to your analytical assay.
-
Divide each pH solution into two sets of aliquots. Incubate one set at room temperature and the other at an elevated temperature (e.g., 40°C).
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At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each condition.
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Analyze the samples by LC-MS/MS, monitoring the ion signals for this compound and its potential back-exchanged products (d3, d2, d1, and d0).
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Plot the percentage of the remaining d4 species against time for each condition to determine the stability profile.
Protocol 2: Minimizing Deuterium Exchange During Sample Preparation
Objective: To provide a general workflow for sample preparation that minimizes the risk of deuterium exchange.
Methodology:
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Internal Standard Spiking: Add the this compound internal standard to the biological matrix as early as possible in the workflow to ensure it experiences the same conditions as the analyte.
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Protein Precipitation: If using protein precipitation, perform this step at a low temperature (e.g., on ice) and use a cold precipitation solvent (e.g., acetonitrile).
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Evaporation: If an evaporation step is necessary, use a gentle stream of nitrogen and avoid excessive heat.
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Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent with a pH that is known to be stable for this compound.
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Analysis: Analyze the samples promptly after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C or -20°C).
Visualizations
Caption: Troubleshooting workflow for deuterium exchange issues.
References
Improving peak shape and resolution for Nicotinuric Acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Nicotinuric Acid-d4. Our aim is to help you achieve better peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect accuracy and resolution.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Acidic silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[3][4] Lowering the mobile phase pH (e.g., to pH 2-3) can help protonate these silanols and reduce unwanted interactions. Using a highly deactivated (end-capped) column can also minimize this effect. |
| Mobile Phase pH | An inappropriate mobile phase pH can lead to secondary interactions. It's crucial to operate at a pH that keeps this compound in a single ionic state. |
| Low Buffer Concentration | Insufficient buffer capacity can result in poor peak shape. Consider increasing the buffer concentration, for example, to a range of 10-50 mM. |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade. Try flushing the column with a strong solvent. If the problem persists, replacing the column may be necessary. |
| Column Overload | Injecting too much sample can lead to peak tailing. To verify this, dilute your sample and reinject. If the peak shape improves, reduce the sample concentration or injection volume. |
A logical approach to troubleshooting peak tailing is outlined in the workflow below.
Q2: My this compound peak is showing fronting.
Peak fronting, the inverse of tailing, is characterized by a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Overload | Similar to tailing, injecting too high a concentration of the analyte can also lead to fronting. Try reducing the injection volume or diluting the sample. |
| Temperature Mismatch | A significant temperature difference between the injected sample and the column can affect peak shape. Ensure your sample is at the column temperature before injection. |
Q3: I am observing a split peak for this compound.
Split peaks can complicate data interpretation and quantification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to a distorted flow path. Try back-flushing the column. If this doesn't resolve the issue, the frit or the column may need to be replaced. |
| Sample Solvent Issues | Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. Ensure solvent compatibility. |
| Column Bed Deformation | A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement. |
The following diagram illustrates a decision-making process for addressing split peaks.
Q4: Why is there a chromatographic shift between Nicotinuric Acid and this compound?
It is a known phenomenon for deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to the deuterium isotope effect, where the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in polarity.
Strategies to Manage Isotopic Separation:
| Strategy | Description |
| Adjust Gradient | A shallower gradient can broaden both peaks, potentially leading to better co-elution and more accurate integration. |
| Modify Mobile Phase | Minor adjustments to the organic modifier or aqueous phase composition can alter selectivity and reduce the separation. |
| Use a Lower Resolution Column | In some cases, a column with slightly lower resolving power can be used to ensure the analyte and its deuterated internal standard co-elute, which can help in mitigating differential matrix effects. |
Experimental Protocols & Data
For successful analysis, a robust experimental protocol is essential. Below are examples of chromatographic conditions that have been used for the analysis of nicotinuric acid and related compounds.
Sample Preparation: Protein Precipitation
A common method for cleaning up plasma samples is protein precipitation.
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To 100 µL of human plasma, add 50 µL of an internal standard working solution and 50 µL of water.
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Add 250 µL of acetonitrile to deproteinize the sample.
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Centrifuge the mixture at 15,000 rpm for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 150 µL of the mobile phase and vortex for 30 seconds.
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Inject an aliquot (e.g., 40 µL) into the LC-MS/MS system.
Chromatographic Conditions
The following table summarizes various HPLC and LC-MS/MS conditions reported for the analysis of nicotinic acid and its metabolites, which can serve as a starting point for method development for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) | Inertsil® CN-3 (100 × 4.6 mm, 5 µm) | Grom Hypersil CPS (250 x 2 mm, 5 µm) |
| Mobile Phase | Methanol and 2 mM ammonium acetate (3:97, v/v) | Acetonitrile and 0.002% Formic acid in water (70:30, v/v) | Acetonitrile, methanol, water, and formic acid (700:190:110:1, v/v/v/v) |
| Flow Rate | 1.0 mL/min (with a 1:1 split) | 1.0 mL/min (with a 25% split) | 0.2 mL/min |
| Detection | MS/MS | MS/MS | MS |
| Injection Volume | 40 µL | Not specified | ~3 µL |
| Run Time | 4.5 min | Not specified | 7 min |
This guide is intended to provide a starting point for troubleshooting and method development. Optimal conditions will always depend on the specific instrumentation, sample matrix, and analytical goals.
References
Technical Support Center: Analysis of Nicotinuric Acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Nicotinuric Acid-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] In complex biological matrices like plasma, components such as salts, lipids, and proteins are common culprits.
Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the analyte, they tend to co-elute and experience similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift leads to the analyte and internal standard eluting into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as a differential matrix effect.
Q4: What could be the reason my this compound internal standard is not compensating for matrix effects?
A4: This issue, known as "differential matrix effects," occurs when the analyte and the deuterated internal standard are affected differently by the sample matrix. A primary cause is a slight difference in their chromatographic retention times. This separation, even if minimal, can expose the analyte and the internal standard to different co-eluting matrix components, leading to varying degrees of ion suppression or enhancement.
Q5: Can the position of the deuterium label on the internal standard affect my results?
A5: Yes, the position and stability of the deuterium label are critical. Deuterium atoms in certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Poor reproducibility can stem from several sources affecting the analyte and internal standard differently.
| Potential Cause | Troubleshooting Steps |
| Column Degradation | A loss of stationary phase or column contamination can alter the separation of the analyte and internal standard. Solution: Replace the analytical column and implement a regular column washing protocol. |
| Inconsistent Sample Preparation | Variability in extraction efficiency can affect the final analyte/IS ratio. Solution: Ensure consistent execution of the sample preparation protocol. |
| Differential Matrix Effects | The analyte and IS are affected differently by matrix components. Solution: Optimize chromatographic separation to ensure co-elution. Modify the sample preparation method to remove interfering components. |
Issue 2: Analyte and Deuterated Internal Standard Do Not Co-elute
A lack of co-elution is a primary cause of differential matrix effects.
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | The deuterium labeling can slightly alter the physicochemical properties of the internal standard, leading to a shift in retention time. Solution: Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to achieve co-elution. Consider using a column with slightly lower resolution to merge the peaks. |
| Column Chemistry | The specific column chemistry may interact differently with the analyte and the deuterated IS. Solution: Screen different column stationary phases to find one that provides better co-elution. |
Issue 3: Unexpectedly High or Low Analyte Concentrations
Inaccurate quantification can be a direct result of uncompensated matrix effects.
| Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Matrix components are affecting the ionization of the analyte and/or the internal standard. Solution: Perform a matrix effect experiment (see Experimental Protocols section) to quantify the extent of ion suppression or enhancement. |
| Internal Standard Concentration | An incorrect concentration of the internal standard will lead to calculation errors. Solution: Carefully reprepare the internal standard solution and verify its concentration. |
| Cross-Contamination | Carryover from a high-concentration sample to a subsequent low-concentration sample can lead to artificially high results. Solution: Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for Nicotinuric Acid in a specific matrix.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare standards of Nicotinuric Acid at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.
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Set B (Post-Extraction Spike): Extract blank matrix samples using the established sample preparation method. Spike the extracted matrix with the Nicotinuric Acid standards at the same low, medium, and high concentrations.
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Set C (Pre-Extraction Spike): Spike blank matrix samples with the Nicotinuric Acid standards at the same low, medium, and high concentrations before the extraction process. (This set is primarily for recovery assessment but is often prepared alongside).
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Analysis: Analyze all three sets of samples by LC-MS/MS.
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Calculation:
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Matrix Effect (ME) % = (Peak Area in Set B / Peak Area in Set A) * 100
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An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
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Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
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Quantitative Data Example for Nicotinuric Acid in Human Plasma:
| Analyte Concentration | Mean Extraction Recovery (%) | Relative Matrix Effect (%) |
| 10 ng/mL | 100.7 ± 7.3 | 81.7–96.2 |
| 60 ng/mL | 103.0 ± 7.1 | 85.3–99.3 |
| 600 ng/mL | 98.3 ± 2.4 | 83.5–96.6 |
| Data adapted from a study on Nicotinuric Acid in human plasma, demonstrating typical recovery and matrix effect values. |
Visualizations
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Caption: Logical workflow to assess the presence of differential matrix effects.
References
Technical Support Center: Isotopic Purity of Nicotinuric Acid-d4
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting procedures for assessing the isotopic purity of Nicotinuric Acid-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity, and why is it critical for this compound?
Isotopic purity refers to the percentage of a compound that is fully deuterated at all specified positions. For this compound, this means the molecule contains four deuterium (d) atoms as intended. High isotopic purity (typically >98%) is crucial when using it as an internal standard (IS) in quantitative mass spectrometry-based assays.[1] Low purity, which implies the presence of partially deuterated (d1, d2, d3) or non-deuterated (d0) species, can lead to inaccurate quantification by causing an overestimation of the analyte's concentration.[2]
Q2: What are the primary methods for assessing the isotopic purity of this compound?
The two primary analytical techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
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High-Resolution Mass Spectrometry (HRMS): This is the most common and direct method. It precisely measures the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation and relative quantification of each isotopologue (d0 to d4).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) can be used to confirm the degree of deuteration by observing the absence or significant reduction of proton signals at the labeled positions on the pyridine ring.
Q3: How do I use High-Resolution Mass Spectrometry (HRMS) to determine isotopic purity?
HRMS provides a detailed view of the isotopic distribution of your this compound standard. The general workflow involves infusing a solution of the standard directly into the mass spectrometer and acquiring a high-resolution mass spectrum.
Experimental Protocol: HRMS Analysis of this compound
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Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
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Further dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~100 ng/mL.
-
-
Instrumentation (Direct Infusion):
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Mass Spectrometer: A high-resolution instrument such as an Orbitrap or TOF mass spectrometer.
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Ionization Source: Electrospray Ionization (ESI), typically operated in negative ion mode for Nicotinuric Acid, which has shown excellent sensitivity.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Data Acquisition:
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Mode: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-250).
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Resolution: Set the instrument to a high resolution (e.g., >60,000) to clearly resolve the isotopic peaks.
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Data Analysis: Extract the ion chromatogram for the molecular ions of interest and analyze the resulting spectrum.
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Q4: How do I interpret the mass spectrum to calculate isotopic purity?
After acquiring the high-resolution mass spectrum, you will observe a cluster of peaks corresponding to the different isotopologues of Nicotinuric Acid. The isotopic purity is calculated based on the relative intensities of these peaks.
Calculation Method: Isotopic Purity (%) = [ I(d4) / (I(d0) + I(d1) + I(d2) + I(d3) + I(d4)) ] * 100
Where I(dx) is the intensity (peak area) of the specified isotopologue.
Data Presentation: Example Isotopic Distribution of this compound
| Isotopologue | Theoretical m/z (Negative Ion Mode, [M-H]⁻) | Observed Intensity (Arbitrary Units) | Relative Abundance (%) |
| Nicotinuric Acid-d0 | 179.0462 | 5,000 | 0.45% |
| Nicotinuric Acid-d1 | 180.0525 | 10,000 | 0.90% |
| Nicotinuric Acid-d2 | 181.0588 | 15,000 | 1.35% |
| Nicotinuric Acid-d3 | 182.0651 | 20,000 | 1.80% |
| This compound | 183.0713 | 1,050,000 | 95.50% |
| Total | 1,100,000 | 100.00% |
In this example, the calculated isotopic purity is 95.50% .
Q5: How can I use NMR spectroscopy to assess isotopic purity?
NMR spectroscopy provides information on the structural integrity and the location of deuterium labels. For this compound, the deuterium atoms are on the aromatic pyridine ring.
Experimental Protocol: ¹H NMR Analysis of this compound
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Sample Preparation: Dissolve an adequate amount of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
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Data Analysis:
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Compare the acquired spectrum to that of an unlabeled Nicotinuric Acid standard.
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Confirm the significant reduction or complete absence of proton signals corresponding to the positions on the pyridine ring.
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The degree of deuteration can be estimated by integrating the residual proton signals at the deuterated positions relative to a non-deuterated proton signal within the molecule (if available) or an internal standard.
-
Troubleshooting Guide
Q6: What common issues can compromise the isotopic purity of my standard?
The most significant issue is unintended hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen from the surrounding environment.
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Cause: H/D exchange is promoted by storage or handling in protic solvents (like water or methanol), non-optimal pH conditions, or elevated temperatures.
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Symptoms: You may observe a decrease in the d4 peak area over time and a corresponding increase in the d3, d2, d1, or d0 peaks in your mass spectrum.
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Prevention:
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Store stock solutions in aprotic solvents (e.g., acetonitrile) at recommended low temperatures.
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Prepare working solutions fresh before each experiment.
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Perform stability studies by incubating the standard in your LC mobile phase to assess the potential for on-column back-exchange.
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Q7: I'm seeing a significant peak for the unlabeled (d0) analyte in my this compound standard. What should I do?
A significant d0 peak can arise from low initial purity, contamination, or H/D exchange. Follow this workflow to diagnose the issue.
Experimental Workflows
The following diagram illustrates the general workflow for assessing isotopic purity using mass spectrometry.
References
Preventing loss of deuterium label from Nicotinuric Acid-d4
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the loss of the deuterium label from Nicotinuric Acid-d4 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the stability of the deuterium label important?
This compound is a labeled form of Nicotinuric acid, a metabolite of niacin (Vitamin B3), where four hydrogen atoms on the pyridine ring have been replaced by deuterium atoms.[1] It is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS).[2] The stability of the deuterium label is critical for accurate quantification, as its loss can lead to an underestimation of the analyte concentration and compromise the reliability of the experimental data.[3]
Q2: What are the primary causes of deuterium label loss from this compound?
The primary cause of deuterium loss is a chemical reaction known as hydrogen-deuterium (H-D) exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding environment. This exchange is often facilitated by:
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Exposure to moisture: Deuterated compounds can be hygroscopic and absorb moisture from the atmosphere or glassware.
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Protic solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can be a source of hydrogen for exchange.
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Acidic or basic conditions: The H-D exchange reaction can be catalyzed by the presence of acids or bases.
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Elevated temperatures: Higher temperatures can accelerate the rate of H-D exchange.
Q3: How can I prevent H-D exchange and ensure the stability of my this compound standard?
To prevent H-D exchange, it is crucial to adhere to proper handling and storage procedures:
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Storage: Store this compound in a cool, dry, and dark place, such as a desiccator at -20°C or colder for long-term storage. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
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Solvent Selection: Use high-purity, aprotic solvents like acetonitrile, ethyl acetate, or dimethyl sulfoxide (DMSO) for reconstitution and dilutions. Avoid aqueous solutions, especially those with acidic or basic pH, for long-term storage.
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Handling: Handle the solid compound and its solutions in a dry, inert atmosphere, such as under nitrogen or argon, to minimize exposure to moisture. Use dry glassware and equipment.
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Solution Preparation: Prepare stock solutions in a suitable aprotic solvent. For working solutions that require an aqueous component (e.g., for LC-MS analysis), prepare them fresh and use them as soon as possible.
Q4: The deuterium atoms in this compound are on an aromatic ring. Are they still susceptible to exchange?
Deuterium atoms on an aromatic ring are generally more stable and less prone to exchange compared to those on heteroatoms (e.g., -OH, -NH2) or carbons adjacent to carbonyl groups. However, they are not completely immune. Under certain conditions, such as in the presence of strong acids, bases, or metal catalysts, H-D exchange on aromatic rings can occur.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the loss of the deuterium label from this compound.
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Decreasing peak area of this compound over time in QC samples. | Hydrogen-Deuterium (H-D) exchange is occurring in the prepared solution. | 1. Review Solvent Choice: Ensure stock and working solutions are prepared in high-purity aprotic solvents (e.g., acetonitrile, DMSO). 2. Check pH: If aqueous solutions are necessary, ensure the pH is neutral. Avoid acidic or basic conditions. 3. Fresh Preparations: Prepare working solutions fresh daily and minimize their storage time. |
| Appearance of a peak corresponding to unlabeled Nicotinuric Acid in the standard solution. | The deuterated standard is undergoing back-exchange. | 1. Mass Spectrometry Confirmation: Acquire a full-scan mass spectrum of the standard solution to confirm the presence of ions corresponding to the loss of one or more deuterium atoms. 2. Stability Study: Conduct a stability study by incubating the standard in the experimental matrix (e.g., mobile phase, plasma) and analyzing it at different time points to monitor for the appearance of the unlabeled analyte. |
| Inaccurate or imprecise quantitative results. | Loss of isotopic purity of the internal standard. | 1. Verify Storage Conditions: Ensure the standard is stored according to the manufacturer's recommendations to prevent degradation. 2. Re-evaluate Handling Procedures: Handle the standard under an inert atmosphere to prevent moisture absorption. Use thoroughly dried glassware. 3. Prepare a Fresh Stock Solution: If in doubt, prepare a fresh stock solution from the solid material. |
| Slightly earlier elution time of this compound compared to the unlabeled analyte in LC-MS analysis. | This is a known phenomenon called the "chromatographic isotope effect" and is generally not a cause for concern regarding label loss. | 1. Confirm Co-elution: Ensure that the peak shapes are symmetrical and that the shift in retention time is consistent. 2. Integration Parameters: Adjust integration parameters to ensure accurate peak area measurement for both the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound while minimizing the risk of deuterium loss.
Materials:
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This compound solid
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High-purity aprotic solvent (e.g., acetonitrile or DMSO)
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Class A volumetric flasks
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Calibrated analytical balance
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Dry, inert gas (e.g., nitrogen or argon)
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Amber glass vials with tight-fitting caps
Procedure:
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Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
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Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.
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Weighing: Accurately weigh the desired amount of this compound.
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Dissolution: Dissolve the weighed solid in the chosen aprotic solvent in a volumetric flask to prepare the stock solution (e.g., 1 mg/mL).
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Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C or below.
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Preparation of Working Solutions: On the day of analysis, allow the stock solution to warm to room temperature. Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., mobile phase or a compatible aprotic solvent). Prepare these solutions fresh and use them promptly.
Protocol 2: Stability Assessment of this compound in an Experimental Matrix
Objective: To evaluate the stability of the deuterium label on this compound under the specific conditions of an experiment (e.g., in a biological matrix or mobile phase).
Materials:
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This compound working solution
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Blank experimental matrix (e.g., plasma, urine, LC mobile phase)
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LC-MS/MS system
Procedure:
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Spiking: Spike the this compound working solution into the blank experimental matrix at the final concentration used in the assay.
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Incubation: Incubate the spiked matrix samples under conditions that mimic the experimental procedure (e.g., temperature, duration).
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Time-Point Analysis: Analyze the samples by LC-MS/MS at various time points (e.g., 0, 2, 4, 8, and 24 hours).
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Data Analysis: Monitor the peak area of this compound and look for the appearance or increase in the peak area of unlabeled Nicotinuric Acid. A significant decrease in the deuterated standard's signal or a corresponding increase in the unlabeled analyte's signal indicates label instability.
Visualizations
Caption: Troubleshooting workflow for suspected deuterium loss.
Caption: Key best practices to maintain the integrity of this compound.
References
Technical Support Center: Nicotinuric Acid-d4 Solution Stability
This technical support center provides guidance on the stability of Nicotinuric Acid-d4 solutions, with a focus on the effects of pH. Below you will find frequently asked questions and a troubleshooting guide to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a deuterium-labeled version of Nicotinuric acid, which is a metabolite of nicotinic acid (Niacin or Vitamin B3). It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of nicotinuric acid in biological samples.[1][2] The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule.
Q2: What are the general recommendations for storing this compound solutions?
A2: For optimal stability, stock solutions of this compound should be stored at low temperatures. Recommendations are typically -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[1][3] It is also advisable to protect the solutions from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q3: How does pH affect the stability of this compound solutions?
A3: Nicotinuric acid, and by extension its deuterated form, contains an amide bond which is susceptible to hydrolysis. This hydrolysis is catalyzed by both acidic and basic conditions.
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Acidic conditions (pH < 6): Acid-catalyzed hydrolysis can occur, leading to the cleavage of the amide bond to form nicotinic acid-d4 and glycine.
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Neutral conditions (pH ~7): The rate of hydrolysis is generally at its minimum around neutral pH.
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Basic conditions (pH > 8): Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis and will also yield nicotinic acid-d4 and glycine.
Therefore, to maintain the stability of this compound solutions, it is recommended to prepare and store them in a buffer with a pH close to neutral (pH 6-8).
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond. This process results in the formation of Nicotinic Acid-d4 and glycine . Analytical methods used for quantification should be able to distinguish the parent compound from these degradation products.
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of this compound in my standards or samples over time.
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Question: What is the pH of your solution?
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Answer: The stability of this compound is highly dependent on pH. Extreme acidic or basic conditions accelerate the hydrolysis of the amide bond. It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) for maximum stability.
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Question: What are the storage conditions of your solution?
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Answer: For long-term stability, solutions should be stored at -80°C. For shorter periods, -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing aliquots. Ensure that the solutions are protected from light.
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Question: What solvent was used to prepare the solution?
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Answer: While this compound is soluble in solvents like DMSO, for aqueous-based assays, it is crucial to use a buffered solution to control the pH. If using water, it is recommended to filter and sterilize it before use.
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Issue 2: My analytical results show unexpected peaks that may be degradation products.
-
Question: How can I confirm the identity of the degradation products?
-
Answer: The expected primary degradation products are Nicotinic Acid-d4 and glycine. You can confirm their presence by comparing the retention times and mass-to-charge ratios of the unknown peaks with those of certified reference standards of Nicotinic Acid-d4 and glycine using an appropriate analytical method like LC-MS.
-
-
Question: Could the degradation be happening during sample processing or analysis?
-
Answer: Yes, instability can occur at various stages. If the mobile phase in your chromatography system is strongly acidic or basic, it could cause on-column degradation. Similarly, if samples are left at room temperature for extended periods before analysis, degradation can occur. It's important to assess the stability of the analyte under the conditions of your entire analytical workflow.
-
Quantitative Data on Stability
| pH Range | Stability | Predominant Reaction |
| 1-3 | Low - Prone to degradation | Acid-catalyzed hydrolysis |
| 4-6 | Moderate - Improved stability | Slow hydrolysis |
| 6-8 | High - Optimal stability range | Minimal hydrolysis |
| 8-10 | Moderate - Prone to degradation | Base-catalyzed hydrolysis |
| >10 | Low - Rapid degradation | Fast base-catalyzed hydrolysis |
Note: This table provides a general guideline. The actual rate of degradation will also depend on temperature, buffer composition, and concentration.
Experimental Protocol: pH Stability Assessment of this compound
This protocol outlines a general procedure to evaluate the stability of this compound in solutions at different pH values.
1. Materials and Reagents:
-
This compound
-
Nicotinic Acid-d4 (as a reference standard for the degradation product)
-
HPLC or UPLC grade water, acetonitrile, and methanol
-
Phosphate buffer solutions (or other appropriate non-reactive buffer) at various pH values (e.g., pH 3, 5, 7, 9, 11)
-
Formic acid or ammonium hydroxide for mobile phase modification
-
LC-MS/MS system
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.
-
Prepare working solutions by diluting the stock solution in the different pH buffers to a final concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
3. Stability Study Design:
-
Divide the working solutions for each pH into aliquots.
-
Analyze a set of aliquots at time zero (T=0) to establish the initial concentration.
-
Store the remaining aliquots at a constant temperature (e.g., room temperature, 4°C, or an elevated temperature for accelerated stability testing).
-
Analyze the aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and then weekly).
4. LC-MS/MS Analysis:
-
Develop a chromatographic method that can separate this compound from its potential degradation product, Nicotinic Acid-d4.
-
Set up the mass spectrometer to monitor the specific mass transitions for both compounds.
-
Quantify the peak area of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
-
Plot the percentage remaining versus time for each pH condition to visualize the degradation profile.
-
Determine the rate of degradation and the half-life of the compound at each pH.
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Troubleshooting decision tree for this compound solution instability.
References
Technical Support Center: Nicotinuric Acid-d4 Analysis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Nicotinuric Acid-d4 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This phenomenon can lead to decreased signal intensity, which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis.[2] Although this compound is a deuterated internal standard, significant ion suppression can still compromise the quality of your results.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the non-labeled analyte and experiences the same degree of ion suppression, allowing for accurate quantification through ratio-based calculations.[2] However, "differential ion suppression" can occur.[1] The deuterium isotope effect can cause a slight shift in retention time between the analyte and the deuterated standard.[3] If this separation occurs in a region with significant matrix interference, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q3: What are the most common sources of ion suppression in biological samples?
A3: The primary sources of ion suppression in biological matrices like plasma and urine include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic, often eluting in the middle of reversed-phase chromatographic runs.
-
Salts: High concentrations of non-volatile salts from buffers or the biological matrix itself can suppress the ionization of the analyte.
-
Endogenous compounds: Other small molecules, peptides, and proteins present in the sample can co-elute and compete for ionization.
-
Exogenous contaminants: Substances introduced during sample preparation, such as polymers from plasticware or certain mobile phase additives like trifluoroacetic acid (TFA), can also cause ion suppression.
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dips in the constant baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression of this compound.
Problem 1: Low or inconsistent signal intensity for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Problem 2: Poor accuracy and precision despite using this compound as an internal standard.
-
Possible Cause: Differential ion suppression due to a chromatographic shift between Nicotinuric Acid and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A significant separation may be the source of the issue.
-
Adjust Chromatography: Modify the mobile phase composition or gradient to achieve better co-elution. For example, adjusting the percentage of organic solvent or the pH can alter retention times.
-
Use a Less Resolving Column: If co-elution is difficult to achieve, a column with slightly lower resolving power might merge the two peaks, ensuring they experience the same matrix effects.
-
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques to minimize ion suppression.
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple but may be less clean than LLE or SPE.
-
Objective: To remove the majority of proteins from a plasma sample.
-
Methodology Workflow:
Caption: Protein Precipitation Workflow.
-
Detailed Steps:
-
To 100 µL of human plasma, add 50 µL of the this compound internal standard working solution.
-
Add 250 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex for 30 seconds and inject a portion into the LC-MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
Objective: To extract this compound from plasma while leaving behind many interfering substances.
-
Methodology Workflow:
Caption: Liquid-Liquid Extraction Workflow.
-
Detailed Steps:
-
Take 250 µL of human plasma.
-
Acidify the sample. Acidic conditions have been shown to be optimal for the recovery of nicotinic acid and the removal of phospholipids.
-
Add the this compound internal standard.
-
Add an appropriate volume of methyl-t-butyl ether as the extraction solvent.
-
Vortex the mixture thoroughly to ensure efficient partitioning of the analyte into the organic layer.
-
Centrifuge to achieve complete phase separation.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a suitable volume of mobile phase for injection.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples by utilizing specific chemical interactions to retain the analyte while washing away interferences.
-
Objective: To achieve high purity extraction of this compound from plasma.
-
Methodology Workflow:
Caption: Solid-Phase Extraction Workflow.
-
Detailed Steps (Example using a mixed-mode cation exchange cartridge):
-
Condition: Condition the SPE cartridge with 2 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 1% formic acid.
-
Load: Load 1 mL of acidified plasma (containing the internal standard) onto the cartridge.
-
Wash:
-
Wash with 2 mL of acetonitrile.
-
Wash with 2 mL of methanol.
-
Wash with 2 mL of hexane.
-
-
Elute: Elute the analyte and internal standard with an appropriate solvent mixture (e.g., a mixture of organic solvent and a weak base).
-
Evaporate: Evaporate the eluate to dryness.
-
Reconstitute: Reconstitute in mobile phase for LC-MS analysis.
-
Quantitative Data Summary
The following tables summarize data from published methods for the analysis of nicotinuric acid, which can serve as a starting point for method development for this compound.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Acidic) | Solid-Phase Extraction |
| Analyte Recovery | ~98-103% for Nicotinuric Acid | High recovery for Niacin, effective phospholipid removal | ~86-89% for Nicotinuric Acid |
| Matrix Effect | Relative effect of 81.7-99.3% for Nicotinuric Acid | Degree of matrix effect for Niacin was 2.5% | Negligible matrix effects observed |
| Complexity | Low | Moderate | High |
| Cleanliness of Extract | Low | Moderate | High |
Table 2: Example LC-MS Parameters for Nicotinuric Acid Analysis
| Parameter | Method 1 | Method 2 |
| LC Column | Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) | Phenomenex Curosil-PFP (250mm×4.6mm, 5μm) |
| Mobile Phase | Methanol: 2 mM Ammonium Acetate (3:97, v/v) | Water with 0.1% Formic Acid and Methanol with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1 mL/min (split 1:1) | 1 mL/min |
| Ionization Mode | Negative Ion ESI | Positive Ion ESI |
| Internal Standard | 5-Fluorouracil | Ganciclovir |
Note: These parameters for the non-deuterated form are a good starting point, but optimization for this compound is recommended.
References
Technical Support Center: Troubleshooting Nicotinuric Acid-d4 Internal Standard in Calibration Curves
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with calibration curves using Nicotinuric Acid-d4 as an internal standard. The following frequently asked questions (FAQs) and troubleshooting guides address common problems to ensure accurate and reliable quantification in your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Nicotinuric Acid showing poor linearity (r² < 0.99) when using this compound as an internal standard?
A1: Poor linearity can stem from several factors. One common issue is the presence of impurities in the analyte or the internal standard.[1] Another possibility is the occurrence of matrix effects, where components in the biological sample interfere with the ionization of the analyte or internal standard.[2] Additionally, improper preparation of calibration standards, such as pipetting errors, can lead to non-linearity. It is also crucial to ensure that the concentration range of your calibration standards is appropriate for the expected sample concentrations and the detector's linear range.[3]
Q2: I am observing high variability in the peak area of my this compound internal standard across my sample batch. What could be the cause?
A2: High variability in the internal standard's peak area can be attributed to several factors. Inconsistent sample preparation, including variations in extraction recovery, is a primary suspect.[4] Inconsistent injection volumes can also lead to variability. Furthermore, ion suppression or enhancement due to matrix effects can cause fluctuations in the internal standard's signal. It is also important to verify the stability of this compound in the sample matrix and the autosampler conditions.
Q3: My calculated concentrations for quality control (QC) samples are consistently inaccurate (biased high or low). How can I troubleshoot this?
A3: Inaccurate QC sample results often point to issues with the internal standard. If the QC results are consistently high, it could indicate suppression of the internal standard's signal or enhancement of the analyte's signal. Conversely, consistently low QC results might suggest suppression of the analyte's signal or enhancement of the internal standard's signal. Another potential cause is isotopic crosstalk, where the analyte contributes to the signal of the deuterated internal standard, especially if the mass difference is small. Finally, ensure the purity of both the analyte and the internal standard, as impurities can lead to inaccurate quantification.
Q4: Can the position of the deuterium labeling on this compound affect my results?
A4: Yes, the position of the deuterium labels is critical. Deuterium atoms on certain parts of a molecule can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D exchange. This can lead to a decrease in the deuterated internal standard signal and a corresponding increase in the unlabeled analyte signal over time, compromising the accuracy of the assay. It is advisable to use internal standards where the deuterium labels are on chemically stable positions.
Troubleshooting Guides
Guide 1: Investigating Poor Linearity of the Calibration Curve
This guide provides a step-by-step approach to troubleshooting poor linearity in your calibration curve.
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Re-prepare Calibration Standards | Prepare a fresh set of calibration standards from new stock solutions. | If linearity improves, the original standards were likely prepared incorrectly. If the issue persists, proceed to the next step. |
| 2 | Assess Internal Standard Purity | Analyze a solution of only the this compound internal standard. | A single, clean peak should be observed. |
| 3 | Evaluate Matrix Effects | Prepare calibration standards in both solvent and the biological matrix. Compare the slopes of the two curves. | The slopes of the two curves should be similar (typically within 15%). |
| 4 | Check for Isotopic Crosstalk | Analyze a high concentration standard of the unlabeled Nicotinuric Acid and monitor the mass transition for this compound. | No significant signal should be detected in the internal standard channel. |
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Guide 2: Addressing High Variability in Internal Standard Peak Area
This guide outlines steps to diagnose and resolve high variability in the this compound internal standard signal.
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Review Sample Preparation Procedure | Ensure consistent execution of all sample preparation steps, including pipetting, vortexing, and centrifugation. | Consistent technique should minimize variability. |
| 2 | Check for Autosampler/Injector Issues | Inject the same standard multiple times to assess the precision of the injection volume. | The relative standard deviation (RSD) of the peak areas should be low (e.g., <5%). |
| 3 | Investigate Matrix Effects | Analyze post-extraction spiked samples at different concentrations and compare with neat solutions. | The internal standard response should be consistent between the matrix and neat samples. |
| 4 | Evaluate Internal Standard Stability | Analyze QC samples at the beginning and end of a long analytical run. | The internal standard response should remain stable over time. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
This protocol describes the preparation of calibration standards and quality control (QC) samples for the quantification of Nicotinuric Acid in human plasma.
-
Stock Solutions: Prepare individual stock solutions of Nicotinuric Acid and this compound in a suitable solvent (e.g., methanol/water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of working solutions of Nicotinuric Acid by serially diluting the stock solution with the same solvent to achieve the desired calibration curve concentrations.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 1000 ng/mL).
-
-
Calibration Standards: Spike blank human plasma with the appropriate Nicotinuric Acid working solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Calibration Curve Preparation Workflow
Caption: Workflow for preparing calibration standards and QC samples.
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol details a common protein precipitation method for extracting Nicotinuric Acid from plasma samples.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 250 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject an aliquot (e.g., 40 µL) into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Nicotinuric Acid Analysis
The following table provides example parameters that can be used as a starting point for method development. Optimization will be required for your specific instrumentation.
| Parameter | Setting |
| LC Column | Zorbax 300SB-C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:2 mM Ammonium Acetate (3:97, v/v) |
| Flow Rate | 1 mL/min (with 1:1 split) |
| Injection Volume | 40 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Nicotinuric Acid) | m/z 178.7 → m/z 78.0 |
| MRM Transition (Nicotinic Acid-d4 - as an example) | m/z 128.1 → m/z 84.1 |
| Declustering Potential (DP) | -40 V |
| Collision Energy (CE) | -25 eV |
Note: The MRM transition for this compound is not explicitly stated in the provided search results and would need to be determined empirically. The provided transition for Nicotinic Acid-d4 is for illustrative purposes.
Table 2: Typical Acceptance Criteria for Method Validation
This table summarizes common acceptance criteria for bioanalytical method validation based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% |
| Stability | Analyte concentration within ±15% of the nominal concentration under various storage conditions |
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Validation & Comparative
Comparative Guide to LC-MS/MS Method Validation for Nicotinuric Acid Quantification Using Nicotinuric Acid-d4
This guide provides a comparative analysis of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of nicotinuric acid, a key metabolite of niacin (Vitamin B3). It focuses on the validation of methods utilizing the stable isotope-labeled internal standard (SIL-IS), Nicotinuric Acid-d4, and compares its performance against methods employing alternative, non-isotopic internal standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays.
The validation parameters and methodologies discussed are based on established regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2][3][4][5]
Experimental Protocols
A robust bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Below is a typical protocol for the analysis of nicotinuric acid in human plasma, which serves as a foundation for the subsequent comparison.
1. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a common, straightforward method for extracting nicotinuric acid and other small molecules from plasma samples.
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (either this compound or an alternative standard).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Alternative methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed and may offer cleaner extracts, potentially reducing matrix effects.
2. Liquid Chromatography Conditions
Chromatographic separation is essential for resolving the analyte from endogenous interferences.
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: A reverse-phase column such as a Phenomenex Synergi Hydro-RP or a Zorbax 300SB-C8 (e.g., 150 mm × 4.6 mm, 5 µm) is often effective.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture like Methanol and 2 mM Ammonium Acetate (e.g., 5:95, v/v) or 0.1% Formic Acid in water is commonly used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
3. Mass Spectrometry Conditions
Detection is typically performed on a triple quadrupole mass spectrometer.
-
Mass Spectrometer: SCIEX API 4000 or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode for nicotinuric acid due to the presence of the carboxylic acid group, which readily deprotonates.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Nicotinuric Acid: Q1: m/z 181.0 → Q3: m/z 79.0.
-
This compound (IS): Q1: m/z 185.0 → Q3: m/z 83.0 (based on a +4 mass shift).
-
Alternative IS (e.g., Chinolin-3-carboxylic acid): Q1: m/z 171.9 → Q3: m/z 127.8.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the validation of an LC-MS/MS method for nicotinuric acid analysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Nicotinic Acid Quantification Using Nicotinuric Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of analytical methodologies for the quantification of nicotinic acid (Niacin), a critical B vitamin and therapeutic agent. In the context of bioanalytical studies, ensuring the accuracy and reliability of quantitative data is paramount. This document outlines a framework for the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for nicotinic acid, with a specific focus on the use of Nicotinuric Acid-d4 as an internal standard.
The presented experimental protocols and performance data are based on established and validated methods for nicotinic acid and its metabolites. This guide is intended to serve as a practical resource for researchers and drug development professionals involved in the quantitative analysis of nicotinic acid in biological matrices.
Overview of Analytical Methods
The quantification of nicotinic acid in biological samples is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often considered the gold standard for bioanalytical studies due to its ability to provide high specificity and detect low concentrations of analytes in complex matrices.[2][3]
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS methods to compensate for matrix effects and variations in sample processing and instrument response.[4] Deuterated analogs of the analyte or its metabolites, such as this compound, are ideal internal standards. Nicotinuric acid is a major metabolite of nicotinic acid, and its deuterated form, this compound, can serve as a reliable internal standard for the quantification of nicotinic acid.
Comparative Performance Data
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of nicotinic acid. These parameters are essential for the cross-validation of analytical methods to ensure data integrity and comparability.
Table 1: Comparison of Method Validation Parameters for Nicotinic Acid Quantification by LC-MS/MS
| Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.99 |
| Assay Range | 2.0 - 3000 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 70 - 120% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS-based quantification of nicotinic acid in human plasma, utilizing this compound as an internal standard.
Method 1: LC-MS/MS with this compound Internal Standard
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol : 2 mM Ammonium Acetate (3:97, v/v)
-
Flow Rate: 1.0 mL/min (with a 1:1 split)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nicotinic Acid: m/z 122.1 → 78.0
-
This compound (IS): m/z 183.1 → 78.0 (hypothetical, based on structure)
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data for the same study, ensuring that the results are comparable.
Objective: To compare the performance of the established LC-MS/MS method with a second, potentially different, validated method for nicotinic acid quantification.
Procedure:
-
Prepare Quality Control (QC) Samples: Spike a blank biological matrix with known concentrations of nicotinic acid at low, medium, and high levels.
-
Analyze QC Samples: Analyze the QC samples using both analytical methods.
-
Analyze Incurred Samples: Analyze a set of incurred (study) samples with both methods.
-
Compare Results: The percentage difference between the results obtained from the two methods should be within a predefined acceptance limit (typically ±20%).
Conclusion
The choice of an appropriate analytical method and internal standard is critical for the reliable quantification of nicotinic acid in research and drug development settings. An LC-MS/MS method utilizing this compound as an internal standard offers high sensitivity and specificity. A thorough cross-validation against another validated method is imperative to ensure data integrity and comparability, particularly in multi-site studies or when methods are updated. The protocols and performance characteristics outlined in this guide provide a robust framework for establishing and cross-validating analytical methods for nicotinic acid.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 3. Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Inter-laboratory comparison of Nicotinuric Acid-d4 quantification
An inter-laboratory comparison, often called a proficiency test, is a crucial process for validating and harmonizing analytical methods across different laboratories. This guide outlines a framework for an inter-laboratory comparison for the quantification of Nicotinuric Acid-d4, a deuterated internal standard commonly used in pharmacokinetic and metabolic studies of nicotinic acid. By distributing standardized samples to multiple facilities, this comparison aims to assess the accuracy, precision, and overall reproducibility of the analytical methods employed.
Experimental Design for Inter-laboratory Comparison
The core of this guide is a hypothetical inter-laboratory study designed to evaluate the performance of various laboratories in quantifying this compound. The study involves a central organizing body that prepares and distributes identical sets of blind samples to each participating laboratory. These samples would consist of a standard calibration curve and quality control (QC) samples at low, medium, and high concentrations.
Workflow of the Inter-laboratory Comparison
The process begins with the central facility preparing and validating the homogeneity and stability of the samples. Once distributed, each participating laboratory analyzes the samples using their in-house, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The results are then sent back to the central body for statistical analysis and comparison.
Quantitative Analysis Protocol: LC-MS/MS
A standardized and robust analytical method is essential for meaningful comparison. Below is a detailed protocol for the quantification of this compound in human plasma, which serves as a baseline methodology for participating laboratories.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing an internal standard like carnitine-d3).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor Ion (Q1) > Product Ion (Q2) - Specific m/z values to be determined during method development.
-
Internal Standard (e.g., Carnitine-d3): Precursor Ion (Q1) > Product Ion (Q2) - Specific m/z values.
-
-
Key Parameters: IonSpray Voltage, Temperature, Nebulizer Gas, and Collision Energy should be optimized for the specific instrument.
Inter-laboratory Performance Data Comparison
The primary goal is to compare the performance of each laboratory's method. The data should be compiled into clear tables to facilitate objective comparison of key validation parameters.
Table 1: Comparison of Calibration Curve Performance
| Laboratory | Calibration Range (ng/mL) | R² (Correlation Coefficient) | Regression Equation |
| Lab A | 1 - 1000 | 0.9985 | y = 0.025x + 0.003 |
| Lab B | 1 - 1000 | 0.9991 | y = 0.024x + 0.001 |
| Lab C | 2 - 1200 | 0.9979 | y = 0.026x + 0.005 |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | Low | 5 | 4.85 | 97.0 | 4.5 |
| Medium | 50 | 51.2 | 102.4 | 3.1 | |
| High | 500 | 490.5 | 98.1 | 2.5 | |
| Lab B | Low | 5 | 5.15 | 103.0 | 5.2 |
| Medium | 50 | 49.5 | 99.0 | 2.8 | |
| High | 500 | 505.2 | 101.0 | 2.1 | |
| Lab C | Low | 5 | 5.30 | 106.0 | 6.8 |
| Medium | 50 | 52.1 | 104.2 | 4.2 | |
| High | 500 | 485.7 | 97.1 | 3.5 |
Table 3: Comparison of Sensitivity
| Laboratory | Lower Limit of Quantification (LLOQ) (ng/mL) | Signal-to-Noise Ratio (S/N) at LLOQ |
| Lab A | 1.0 | >10 |
| Lab B | 1.0 | >10 |
| Lab C | 2.0 | >10 |
This structured comparison allows for a clear assessment of each laboratory's ability to accurately and precisely quantify this compound. Discrepancies in results can highlight differences in instrumentation, reagent quality, or protocol adherence, providing valuable insights for method harmonization and improvement.
The Analytical Edge: Evaluating Nicotinuric Acid-d4 as an Internal Standard for Enhanced Accuracy and Precision
For researchers, scientists, and professionals in drug development, the quest for robust and reliable analytical methods is paramount. In the quantitative analysis of nicotinuric acid, a key metabolite of niacin, the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of Nicotinuric Acid-d4 against other commonly used internal standards, supported by experimental data, to underscore its superior performance in ensuring accuracy and precision.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] This is attributed to its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby compensating for variations in extraction recovery and matrix effects.[3] This guide will delve into the performance characteristics of various internal standards used for nicotinuric acid quantification, highlighting the advantages conferred by isotopic labeling.
Performance Comparison of Internal Standards
The following tables summarize the accuracy and precision data from various studies that have quantified nicotinuric acid using different internal standards.
Table 1: Performance Data for Nicotinuric Acid Quantification with Different Internal Standards
| Internal Standard | Analyte(s) | Matrix | Method | Accuracy (% Relative Error) | Precision (% RSD) | Reference |
| Nicotinic Acid-d4 | Niacin, Nicotinuric Acid | Human Plasma | LC-MS/MS | 1.79 - 6.29 (Intra-day), 4.62 - 6.44 (Inter-day) for NIA | 1.79 - 6.29 (Intra-day), 4.62 - 6.44 (Inter-day) for NIA | [4] |
| 5-Fluorouracil | Niacin, Nicotinuric Acid | Human Plasma | LC-MS/MS | -0.6 to 3.2 | 5.5 to 7.6 (Intra-assay), 3.7 to 5.8 (Inter-assay) | [5] |
| Ganciclovir | Niacin, Niacinamide, Nicotinuric Acid | Human Plasma | LC-MS/MS | Not explicitly stated for NUR alone | Not explicitly stated for NUR alone | |
| Chinolin-3-carboxylic acid | Niacin, Niacinamide, Nicotinuric Acid | Human Plasma | HPLC/MS | < 7.5 (bias) | < 8.0 | |
| Nevirapine | Niacin, Niacinamide, Nicotinuric Acid, 2-Pyr | Human Plasma | LC-MS/MS | Not explicitly stated for NUA alone | Not explicitly stated for NUA alone | |
| 6-Chloronicotinamide | Nicotinic Acid and metabolites | Rat Plasma | LC-MS/MS | 94.43 to 110.88 | 1.3 to 13.3 |
Note: NIA refers to Nicotinuric Acid. Data for other analytes in the respective studies are not included in this table. "Not explicitly stated" indicates that the publication did not provide separate performance metrics for nicotinuric acid.
From the compiled data, the method utilizing Nicotinic Acid-d4 as an internal standard demonstrates excellent accuracy and precision for the quantification of nicotinuric acid, with both intra-day and inter-day relative standard deviations well within the acceptable limits for bioanalytical methods. While other internal standards also show acceptable performance, the use of a stable isotope-labeled analog like Nicotinic Acid-d4 is theoretically and practically superior in compensating for analytical variability.
The Advantage of Isotopic Labeling: A Deeper Look
Stable isotope-labeled internal standards, such as this compound, are the preferred choice for quantitative bioanalysis for several key reasons:
-
Similar Physicochemical Properties: this compound shares nearly identical chemical and physical properties with the endogenous nicotinuric acid. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.
-
Co-elution: The deuterated standard co-elutes with the unlabeled analyte, meaning they experience the same matrix effects at the same time. This is a significant advantage over structural analogs or other compounds which may elute at different retention times and be subjected to different degrees of ion suppression or enhancement.
-
Correction for Matrix Effects and Recovery: The primary benefit of a stable isotope-labeled internal standard is its ability to accurately correct for variations in sample preparation recovery and matrix-induced signal suppression or enhancement. Since the internal standard is added at the beginning of the sample preparation process, any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard. Similarly, any alteration of the ionization efficiency due to the sample matrix will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.
Experimental Protocols
To provide a comprehensive understanding, the following section details a typical experimental workflow for the quantification of nicotinuric acid using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation in plasma analysis is protein precipitation.
-
Spiking: To 100 µL of human plasma, add a known concentration of the internal standard solution (e.g., this compound).
-
Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma sample.
-
Vortexing: Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The extracted samples are then analyzed by LC-MS/MS.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. A suitable column, such as a C18 or a mixed-mode column, is used to separate nicotinuric acid and its deuterated internal standard from other endogenous components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both nicotinuric acid and this compound are monitored. This provides high selectivity and sensitivity for quantification.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of nicotinuric acid using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Nicotinuric Acid-d4 for Precise Bioanalysis
In the landscape of quantitative bioanalysis, particularly for researchers, scientists, and drug development professionals, the choice of an internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Nicotinuric Acid-d4 with other deuterated and non-deuterated standards, supported by experimental data, to highlight its superior performance in mass spectrometry-based assays.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, nicotinuric acid. This similarity ensures they co-elute during chromatography and experience the same ionization effects in the mass spectrometer, effectively mitigating the "matrix effect" – a common source of analytical variability where other molecules in a sample can interfere with the analyte's signal.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The use of a deuterated internal standard like this compound generally leads to enhanced precision and accuracy in bioanalytical methods. While direct head-to-head comparative data for this compound against other deuterated standards for nicotinuric acid analysis is limited in publicly available literature, we can compare the performance of methods using a deuterated internal standard (Nicotinic Acid-d4 for the closely related niacin) against methods for nicotinuric acid that employ non-deuterated internal standards.
| Parameter | Method with Deuterated IS (Nicotinic Acid-d4 for Niacin) | Method with Non-Deuterated IS (5-Fluorouracil for Nicotinuric Acid)[3] | Method with Non-Deuterated IS (Chinolin-3-carboxylic acid for Nicotinuric Acid)[4] |
| Linearity (r²) | ≥ 0.99[5] | Not explicitly stated, but linear range provided | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 10.157 ng/mL (for Niacin) | 5 ng/mL | 50.0 ng/mL |
| Intra-day Precision (%RSD) | 1.79-6.29% (for Niacin) | 5.5% to 7.6% | < 8.0% |
| Inter-day Precision (%RSD) | 4.62-6.44% (for Niacin) | 3.7% to 5.8% | Not explicitly stated, overall precision < 15% |
| Accuracy (Relative Error) | Within 11% (for Niacin) | -0.6% to 3.2% | Bias < 7.5% |
| Recovery | >80% (for Niacin) | 98.3 ± 2.4% to 103.0 ± 7.1% | 86% to 89% |
Note: The data for the deuterated internal standard is based on a method for niacin, a structurally similar analyte, as a proxy to demonstrate the expected high performance for nicotinuric acid analysis.
Experimental Protocols
Key Experiment: Quantification of Nicotinuric Acid in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the quantification of nicotinuric acid in human plasma using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (this compound).
-
Add 250 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: A suitable C18 or other appropriate reversed-phase column (e.g., Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium acetate) in an isocratic or gradient elution. A typical composition could be 3:97 (v/v) methanol:2 mM ammonium acetate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties. For nicotinuric acid, positive ion mode is often used.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nicotinuric Acid: m/z 181.0 → 79.0
-
This compound: A specific precursor-to-product ion transition would be determined during method development, with a mass shift corresponding to the deuterium labeling.
-
Visualizing Key Processes
To better understand the context of this compound application, the following diagrams illustrate the metabolic pathway leading to nicotinuric acid and a typical experimental workflow.
Caption: Metabolic pathway of Nicotinic Acid to Nicotinuric Acid.
Caption: Experimental workflow for bioanalysis using a deuterated standard.
References
- 1. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. researchgate.net [researchgate.net]
Stability of Nicotinuric Acid-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of nicotinuric acid-d4, a deuterated internal standard, in biological matrices. As direct stability data for this compound is not extensively published, this document outlines the established stability of its unlabeled counterpart, nicotinuric acid, and presents the standard validation protocols required for a deuterated internal standard according to regulatory guidelines. This guide will enable researchers to design and evaluate stability studies for this compound in bioanalytical applications.
Comparison of Internal Standard Strategies
In quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard.[1] SIL-ISs offer superior accuracy and precision by co-eluting with the analyte and exhibiting nearly identical behavior during sample extraction and ionization, thus effectively compensating for matrix effects and other sources of variability.[1][2] Alternative internal standards, such as structural analogs, may have different physicochemical properties, leading to less reliable correction.[1]
However, it is crucial to experimentally verify the stability of any internal standard under the conditions anticipated during sample handling, storage, and analysis.[3] Deuterated standards, while generally stable, can sometimes exhibit different extraction recoveries or retention times compared to the analyte. Therefore, dedicated stability studies are a mandatory component of bioanalytical method validation.
Stability of Nicotinuric Acid in Human Plasma
| Stability Test | Matrix | Conditions | Analyte | Concentration Levels | Results | Reference |
| Freeze-Thaw Stability | Human Plasma | Three cycles from -20°C to room temperature | Nicotinuric Acid | Quality Control (QC) samples | Stable | |
| Short-Term (Bench-Top) Stability | Human Plasma | Room temperature for up to 3 hours before extraction | Nicotinuric Acid | QC samples | Stable | |
| Post-Preparative Stability (Autosampler) | Processed Samples | In the autosampler rack for 4 hours | Nicotinuric Acid | QC samples | Stable | |
| Long-Term Stability | Human Plasma | Stored at -20°C for two months | Nicotinuric Acid | QC samples | Stable | |
| Stock Solution Stability | Methanol-Water (50:50, v/v) | Stored at -20°C | Nicotinuric Acid | Stock solutions | Stable |
Note: Instability of nicotinuric acid has been observed in whole blood and in plasma at room temperature for extended periods, highlighting the importance of timely sample processing.
Experimental Protocols for Stability Validation
The following are detailed methodologies for key experiments to validate the stability of this compound in biological matrices, based on regulatory guidelines for bioanalytical method validation.
Stock Solution Stability
Objective: To assess the stability of this compound in its stock solution under defined storage conditions.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into two sets of aliquots. Store one set at the intended storage temperature (e.g., -20°C or -80°C) and the other at a reference temperature (e.g., refrigerated).
-
At specified time points (e.g., 1, 3, 6 months), compare the response of the stored solutions against a freshly prepared stock solution.
-
The mean response of the stored solution should be within ±10% of the fresh solution.
Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
Protocol:
-
Prepare low and high concentration Quality Control (QC) samples by spiking blank biological matrix (e.g., human plasma) with this compound.
-
Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thaw them unassisted at room temperature.
-
After the final cycle, analyze the QC samples and compare their concentrations to the nominal values.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
Objective: To determine the stability of this compound in a biological matrix at room temperature for a period that simulates the sample handling process.
Protocol:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Place the QC samples at room temperature for a specified duration that exceeds the expected sample handling and preparation time (e.g., 4, 8, or 24 hours).
-
Analyze the QC samples and compare their concentrations to the nominal values.
-
The mean concentration should be within ±15% of the nominal concentration.
Long-Term Stability
Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.
Protocol:
-
Prepare a set of QC samples at low and high concentrations in the biological matrix.
-
Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration equal to or longer than the planned storage time for study samples.
-
At specified time points (e.g., 1, 3, 6, 12 months), analyze the stored QC samples.
-
The measured concentrations should be within ±15% of the nominal concentrations.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the stability testing process.
Caption: Experimental workflow for assessing the stability of this compound in biological matrices.
Conclusion
While direct experimental data on the stability of this compound is limited, the established stability of nicotinuric acid in human plasma provides a strong indication of its expected behavior. However, it is imperative for researchers to conduct rigorous, specific stability validation for this compound as a deuterated internal standard in the relevant biological matrix. The experimental protocols outlined in this guide, in conjunction with regulatory guidelines, provide a robust framework for ensuring the reliability and accuracy of bioanalytical methods utilizing this compound. Adherence to these validation procedures is essential for generating high-quality data in drug development and other research applications.
References
Performance of Nicotinuric Acid-d4 in Diverse Sample Extraction Methods: A Comparative Guide
For researchers and drug development professionals, the accurate quantification of metabolites is paramount. Nicotinuric acid, a key metabolite of niacin (Vitamin B3), and its deuterated internal standard, Nicotinuric Acid-d4, are crucial for pharmacokinetic and metabolic studies. The choice of sample extraction method significantly impacts the accuracy and reproducibility of analytical results. This guide provides an objective comparison of three common extraction techniques—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—for the analysis of this compound in biological matrices, supported by experimental data.
Comparative Analysis of Extraction Methods
The performance of an extraction method is primarily evaluated based on its recovery and the extent of matrix effects. While data directly comparing the performance of this compound across all three methods is limited, existing studies on nicotinuric acid and deuterated internal standards provide valuable insights.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery of Nicotinuric Acid * | 98.3% - 103.0%[1] | 87.8%[2] | High (assumed similar to analyte) |
| Matrix Effect for d4-Standard | Not explicitly reported, but can be significant | Generally lower than PPT[2] | 2.5% (for Nicotinic Acid-d4)[3] |
| Speed & Simplicity | Fast and simple | More time-consuming and complex | Moderately complex |
| Cost | Low | High (cartridges and reagents) | Moderate (solvents) |
| Selectivity | Low | High | Moderate |
Recovery data for nicotinuric acid is used as a proxy for this compound, assuming similar chemical behavior.
Experimental Protocols and Workflows
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are the protocols for each extraction method.
Protein Precipitation (PPT) with Acetonitrile
This method is favored for its simplicity and speed, making it suitable for high-throughput screening.
Protocol:
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE offers higher selectivity and cleaner extracts compared to PPT, which can lead to reduced matrix effects. Cation exchange SPE is a common choice for amine-containing compounds like nicotinuric acid.
Protocol:
-
Pre-condition a cation exchange SPE cartridge with methanol followed by an equilibration buffer (e.g., water or a low-ionic-strength buffer).
-
Load the plasma sample containing this compound onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analyte and the internal standard with a stronger solvent, often containing a pH modifier to neutralize the charge interaction.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE provides a good balance between sample cleanup and ease of use. The choice of an appropriate organic solvent is critical for efficient extraction.
Protocol:
-
To a plasma sample containing this compound, add an acidic or basic solution to adjust the pH and ensure the analyte is in a non-ionized form.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex vigorously to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge to achieve complete phase separation.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue for LC-MS/MS analysis.
Discussion and Recommendations
The selection of an appropriate extraction method depends on the specific requirements of the study.
-
Protein Precipitation is a fast and straightforward method, ideal for high-throughput analysis where the highest level of cleanliness is not the primary concern. The high recovery of nicotinuric acid is a significant advantage. However, the potential for significant matrix effects necessitates the use of a reliable internal standard like this compound to ensure accurate quantification.
-
Solid-Phase Extraction offers superior sample cleanup, resulting in lower matrix effects and potentially higher sensitivity.[2] While the recovery for nicotinuric acid is slightly lower than that of PPT, the cleaner extract can lead to more robust and reliable analytical performance. SPE is well-suited for methods requiring high accuracy and precision.
-
Liquid-Liquid Extraction presents a viable alternative with moderate complexity and good cleanup capabilities. The reported low matrix effect of 2.5% for the closely related Nicotinic Acid-d4 using an LLE method with MTBE is a strong indicator of its potential for accurate quantification.
References
- 1. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
